Product packaging for 3-Chloro-2,5,6-trifluoropyridine(Cat. No.:CAS No. 2879-42-7)

3-Chloro-2,5,6-trifluoropyridine

Cat. No.: B1273222
CAS No.: 2879-42-7
M. Wt: 167.51 g/mol
InChI Key: OROKHXKJSDPRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chloro-2,5,6-trifluoropyridine is a useful research compound. Its molecular formula is C5HClF3N and its molecular weight is 167.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5HClF3N B1273222 3-Chloro-2,5,6-trifluoropyridine CAS No. 2879-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2,5,6-trifluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClF3N/c6-2-1-3(7)5(9)10-4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROKHXKJSDPRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382537
Record name 3-Chloro-2,5,6-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2879-42-7
Record name 3-Chloro-2,5,6-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,5,6-trifluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2,5,6-trifluoropyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, safety information, and its emerging role as a key pharmaceutical intermediate. A generalized synthesis approach is also discussed, providing a foundation for its laboratory preparation.

Core Properties and Identification

This compound is a colorless liquid at room temperature. Its unique molecular structure, featuring a pyridine ring substituted with three fluorine atoms and one chlorine atom, imparts distinct chemical reactivity and physical characteristics.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Identifier Value Source(s)
CAS Number 2879-42-7[1][2][3]
Molecular Formula C₅HCl F₃N[1]
Molecular Weight 167.52 g/mol [1]
IUPAC Name This compound[1]
SMILES C1(=C(C(=NC(=C1F)F)F)Cl)N/A
InChI Key OROKHXKJSDPRET-UHFFFAOYSA-N[1]
Physical Property Value Source(s)
Appearance Colorless liquidN/A
Boiling Point 132-134 °C[4]
Density 1.562 g/mL[4]
Refractive Index 1.456[4]
Solubility Not miscible or difficult to mix in water[1][2][4]
Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting. It is classified as a corrosive liquid.

Hazard Statement Description Source(s)
H302 Harmful if swallowed[1]
H312 Harmful in contact with skin[1]
H314 Causes severe skin burns and eye damage[1]
H318 Causes serious eye damageN/A
H332 Harmful if inhaled[1]

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Do not breathe dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Store in a well-ventilated place. Keep container tightly closed.

  • Store locked up.

Synthesis and Reactivity

General Synthesis Approach

One common method for the preparation of this compound involves the chlorination of 2,5,6-trifluoropyridine.[5][6] This can be achieved using standard chlorinating agents such as thionyl chloride or phosphorus pentachloride.[5][6] Another potential route is the reaction of 2,5,6-trifluoropyridine with chloromethane in the presence of a base.[5][6]

Furthermore, it is indicated that this compound can be prepared from 3-Chloro-2,4,5,6-tetrafluoropyridine.[7] This suggests a selective hydrodefluorination or a related substitution reaction could be employed.

A detailed experimental protocol for a related compound, 4-amino-3-chloro-2,5,6-trifluoropyridine, is available and provides insight into the reactivity of similar fluorinated pyridines.

Experimental Protocol: Synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine[8]

This protocol describes the synthesis of a derivative from a related starting material and is provided here for illustrative purposes of handling and reaction conditions for highly fluorinated pyridines.

Materials:

  • 3-Chloro-2,4,5,6-tetrafluoropyridine (40g)

  • 25% Ammonia water (200mL)

Procedure:

  • Cool 200mL of 25% ammonia water to 0°C in a suitable reaction vessel.

  • Slowly add 40g of 3-Chloro-2,4,5,6-tetrafluoropyridine to the cooled ammonia water. A white solid is expected to precipitate.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to collect the solid product.

  • Thoroughly wash the filter cake with water.

  • Dry the solid product to obtain 4-amino-3-chloro-2,5,6-trifluoropyridine.

Expected Outcome:

This procedure is reported to yield 35.8g of 4-amino-3-chloro-2,5,6-trifluoropyridine as a white solid with an HPLC purity of 99% (91% yield).[8]

Applications in Research and Drug Development

This compound is primarily utilized as a pharmaceutical intermediate.[1][2][4] The presence of multiple fluorine atoms and a chlorine atom on the pyridine ring provides a versatile scaffold for the synthesis of more complex molecules with potential biological activity.

Role in Medicinal Chemistry

Fluorinated pyridines are of significant interest in drug discovery. The incorporation of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group, in particular, is a strong electron-withdrawing group which can significantly influence the electronic properties of the pyridine ring.[9]

While specific drugs derived directly from this compound are not detailed in the available literature, it has been noted for its potential inhibitory activity against enzymes like acetylcholinesterase, suggesting its utility in developing anti-inflammatory and neuroprotective agents.[5]

Logical Relationships in Synthesis

The synthesis of fluorinated pyridines often involves a series of halogen exchange and substitution reactions. The following diagram illustrates a potential synthetic relationship based on the available information.

G 3,5-dichloro-2,4,6-trifluoropyridine 3,5-dichloro-2,4,6-trifluoropyridine 3-Chloro-2,4,5,6-tetrafluoropyridine 3-Chloro-2,4,5,6-tetrafluoropyridine 3,5-dichloro-2,4,6-trifluoropyridine->3-Chloro-2,4,5,6-tetrafluoropyridine KF, sulfolane, 180°C This compound This compound 3-Chloro-2,4,5,6-tetrafluoropyridine->this compound Selective Reduction/Substitution 2,5,6-trifluoropyridine 2,5,6-trifluoropyridine 2,5,6-trifluoropyridine->this compound Chlorinating Agent G cluster_reaction Reaction Setup cluster_workup Workup and Purification Start Start Reagents Combine Reactants (e.g., Fluorinated Pyridine, Ammonia) Start->Reagents Conditions Set Reaction Conditions (e.g., Temperature, Time) Reagents->Conditions Quench Cool and Quench Reaction Conditions->Quench Filter Filter Solid Product Quench->Filter Wash Wash with Solvent Filter->Wash Dry Dry the Final Product Wash->Dry Analysis Analysis Dry->Analysis Characterization (e.g., HPLC, NMR)

References

physical and chemical properties of 3-Chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,5,6-trifluoropyridine is a halogenated pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern of both chlorine and fluorine atoms on the pyridine ring imparts specific reactivity and properties that are of interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with proposed reaction pathways and methodologies based on related compounds.

Physical Properties

This compound is a clear, colorless liquid at room temperature.[1][2][3] It is not miscible or is difficult to mix with water.[4][5] A summary of its key physical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₅HClF₃N[2][3]
Molecular Weight 167.52 g/mol [3]
CAS Number 2879-42-7[2]
Appearance Clear, colorless liquid[1][2][3]
Boiling Point 132-134 °C[5]
151.7 °C at 760 mmHg[6]
Density 1.562 g/cm³[5]
Refractive Index 1.456[5]
Solubility Not miscible or difficult to mix in water[4][5]

Chemical Properties and Reactivity

General Reactivity

This compound is primarily utilized as a chemical intermediate.[4][5][7] Due to the electron-withdrawing nature of the fluorine and chlorine atoms, the pyridine ring is highly electron-deficient. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile can displace one of the halogen atoms. The positions on the pyridine ring (2, 3, 5, and 6) exhibit different reactivities towards nucleophilic attack, which can be influenced by the nature of the nucleophile and the reaction conditions.

Incompatibility

The compound is noted to be incompatible with oxidizing agents.[4] Care should be taken to avoid contact with strong oxidizers to prevent potentially hazardous reactions.

Nucleophilic Aromatic Substitution

While specific experimental data for this compound is limited, the reactivity of related polyfluoropyridines provides insight into its expected chemical behavior. In general, for polyhalopyridines, nucleophilic attack preferentially occurs at the 4-position, followed by the 2- and 6-positions. The presence of a chlorine atom at the 3-position and fluorine atoms at the 2, 5, and 6-positions in this compound suggests a complex reactivity profile where different halogens could be selectively displaced depending on the reaction conditions and the nucleophile used.

For instance, studies on pentafluoropyridine have shown that nucleophilic substitution can be directed to specific positions by controlling the reaction conditions and the nature of the nucleophile.[8] Similarly, research on 2,4-dihalopyridines and 2,4,6-trihalopyridines has demonstrated methods to reroute nucleophilic substitution from the typically favored 4-position to the 2- or 6-position.[9]

A plausible reaction pathway for this compound would involve the selective substitution of one of the fluorine atoms by a nucleophile, as fluorine is generally a better leaving group than chlorine in SNAr reactions on electron-deficient aromatic rings. The 2- and 6-positions are expected to be the most activated towards nucleophilic attack.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not extensively reported in the available literature. However, a likely synthetic route can be proposed based on the preparation of structurally similar compounds, such as 3-Chloro-2,4,5,6-tetrafluoropyridine.

Proposed Synthesis of this compound

A potential synthetic pathway to this compound could start from a more halogenated pyridine derivative, followed by a selective reduction or halogen exchange reaction. Based on the synthesis of related compounds, a plausible precursor is 3,5-dichloro-2,4,6-trifluoropyridine. A selective dehalogenation-fluorination or a direct selective reduction could potentially yield the target molecule.

The synthesis of a related compound, 4-amino-3-chloro-2,5,6-trifluoropyridine, involves the reaction of 3-Chloro-2,4,5,6-tetrafluoropyridine with ammonia.[1] This highlights the susceptibility of these types of molecules to nucleophilic substitution.

The following diagram illustrates a generalized workflow for a nucleophilic substitution reaction on a polyhalopyridine, which would be a key step in either the synthesis or further functionalization of this compound.

experimental_workflow Generalized Nucleophilic Aromatic Substitution Workflow start Start reactants Combine Polyhalopyridine, Nucleophile, and Solvent start->reactants reaction Heat/Stir Reaction Mixture (Monitor Progress by TLC/GC) reactants->reaction workup Aqueous Workup (e.g., Quench, Extract) reaction->workup purification Purify Product (e.g., Column Chromatography, Distillation) workup->purification product Isolated Product purification->product

Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.

Spectroscopic Data

  • ¹H NMR: A single signal in the aromatic region, likely a multiplet due to coupling with the fluorine atoms.

  • ¹³C NMR: Five distinct signals for the pyridine ring carbons, with their chemical shifts and splitting patterns influenced by the attached halogen atoms. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) would be observed.

  • ¹⁹F NMR: Three distinct signals for the fluorine atoms at the 2, 5, and 6 positions. The chemical shifts and coupling constants would be characteristic of their positions on the pyridine ring.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z 167, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak). Fragmentation patterns would likely involve the loss of chlorine, fluorine, or HCN.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for C-F, C-Cl, and C=N stretching vibrations, as well as aromatic C-H and ring vibrations.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the development of new pharmaceutical and agrochemical agents. While detailed experimental data for this specific compound is somewhat limited in publicly accessible sources, its physical properties are reasonably well-documented. Its chemical reactivity is expected to be dominated by nucleophilic aromatic substitution, offering a versatile platform for the introduction of various functional groups. Further research into the specific reactivity and spectroscopic properties of this compound will undoubtedly contribute to its broader application in synthetic chemistry.

References

An In-depth Technical Guide to 3-Chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Chloro-2,5,6-trifluoropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals.

Molecular Structure and Properties

This compound is a halogenated pyridine derivative with the chemical formula C₅HClF₃N.[1][2][3] Its structure features a pyridine ring substituted with one chlorine atom and three fluorine atoms, contributing to its unique chemical reactivity and utility as a building block in organic synthesis.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₅HClF₃N[1][2][3]
Molecular Weight 167.52 g/mol [1]
CAS Number 2879-42-7[1]
Appearance Clear, colorless liquid[3]
Boiling Point 151.7 °C at 760 mmHg
Solubility Not miscible or difficult to mix in water[4][5]
Purity ≥98%[3][4]
IUPAC Name This compound
SMILES Fc1cc(Cl)c(F)nc1F[3]
InChI InChI=1S/C5HClF3N/c6-2-1-3(7)5(9)10-4(2)8/h1H[2][3]
InChIKey OROKHXKJSDPRET-UHFFFAOYSA-N[2][3]
Spectroscopic Data

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, its preparation is conceptually related to the synthesis of other fluorinated pyridines. These syntheses often involve halogen exchange reactions on polychlorinated pyridine precursors.[8][9] The reactivity of the pyridine ring is heavily influenced by the electron-withdrawing nature of the fluorine and chlorine atoms, making it a versatile substrate for nucleophilic substitution reactions.

Experimental Protocol: Synthesis of a Structurally Related Compound

To illustrate the methodologies employed in the synthesis of related compounds, a detailed protocol for the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine from 3-Chloro-2,4,5,6-tetrafluoropyridine is provided below. This multi-step process highlights the chemical transformations relevant to this class of molecules.[10]

Step 1: Synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine from 3,5-dichloro-2,4,6-trifluoropyridine [10]

  • A mixture of 70g of 3,5-dichloro-2,4,6-trifluoropyridine, 22g of anhydrous potassium fluoride, and 150mL of sulfolane is stirred and reacted at 180°C for 2.5 hours.[10]

  • The reaction mixture is cooled to room temperature.

  • The mixture is poured into 1L of ice water and extracted with dichloromethane.[10]

  • The organic phase is washed sequentially with water and saturated sodium chloride solution, dried with anhydrous sodium sulfate, and concentrated under reduced pressure.[10]

  • The crude product is purified by distillation to yield 3-Chloro-2,4,5,6-tetrafluoropyridine as a colorless liquid.[10]

Step 2: Synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine [10]

  • 200mL of 25% ammonia water is cooled to 0°C.[10]

  • 40g of 3-Chloro-2,4,5,6-tetrafluoropyridine is slowly added to the cooled ammonia water. A white solid will gradually precipitate.[10]

  • After the addition is complete, the reaction mixture is heated to 60°C and maintained at this temperature for 2.5 hours.[10]

  • The mixture is then cooled to room temperature.

  • The reaction mixture is filtered, and the filter cake is thoroughly washed with water and dried to obtain 4-amino-3-chloro-2,5,6-trifluoropyridine as a white solid.[10]

Step 3: Synthesis of 4-amino-2,5,6-trifluoropyridine [10]

  • In a hydrogenation reactor, 30g of 4-amino-3-chloro-2,5,6-trifluoropyridine, 33g of potassium phosphate, 3g of 10% palladium on carbon catalyst, and 150mL of 50% ethanol-water solution are added.[10]

  • The reactor is purged with nitrogen and then with hydrogen.

  • The mixture is stirred at 0.5MPa hydrogen pressure and 65°C for 8 hours.[10]

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • 100mL of water is added for dilution, followed by filtration to yield the final product.[10]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[4][5] Its trifluorinated and chlorinated pyridine core is a valuable synthon for introducing these moieties into larger molecules to modulate their biological activity, metabolic stability, and pharmacokinetic properties.

There is no readily available information on the direct involvement of this compound in specific biological signaling pathways. Its primary role appears to be as a foundational building block for the synthesis of active pharmaceutical ingredients.

Visualized Synthesis Workflow

The following diagram illustrates the multi-step synthesis pathway for a related fluorinated pyridine, demonstrating a typical experimental workflow in this area of chemistry.

SynthesisWorkflow A 3,5-dichloro-2,4,6-trifluoropyridine B 3-Chloro-2,4,5,6-tetrafluoropyridine A->B KF, sulfolane 180°C C 4-amino-3-chloro-2,5,6-trifluoropyridine B->C 25% NH3(aq) 60°C D 4-amino-2,5,6-trifluoropyridine C->D H2, Pd/C K3PO4, 65°C

Caption: Multi-step synthesis of 4-amino-2,5,6-trifluoropyridine.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a laboratory setting. It is known to cause severe skin burns and eye damage and is harmful if swallowed, in contact with skin, or inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. The compound is incompatible with strong oxidizing agents.[4] Store in a cool, dry, and well-sealed container.

References

Solubility Profile of 3-Chloro-2,5,6-trifluoropyridine in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of 3-Chloro-2,5,6-trifluoropyridine, a key intermediate in pharmaceutical synthesis. Due to a lack of extensive published data, this document summarizes the currently available qualitative information.

Summary of Solubility Data

Comprehensive searches for quantitative solubility data (e.g., g/L or mol/L at specified temperatures) for this compound in common organic solvents did not yield specific numerical values. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

SolventSolubilityCitation
WaterNot miscible or difficult to mix[1][2][3]

It is important to note that while specific data for this compound is not available, a related halogenated pyridine, 2,3-Dichloro-5-(trifluoromethyl)pyridine, has been reported to be soluble in chloroform and methanol. This may suggest that this compound could exhibit solubility in polar aprotic and polar protic organic solvents, but this remains to be experimentally verified.

Experimental Protocols

A general workflow for determining solubility is outlined below.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of organic solvent A->B C Agitate mixture at constant temperature B->C D Allow undissolved solid to settle C->D E Take an aliquot of the supernatant D->E F Dilute the aliquot E->F G Analyze concentration (e.g., by HPLC, GC, or UV-Vis) F->G

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

There is a notable gap in the publicly available scientific literature regarding the quantitative solubility of this compound in organic solvents. The information is limited to its poor miscibility in water. For researchers and drug development professionals, the lack of this fundamental data necessitates that experimental determination of solubility in relevant solvent systems be a preliminary step in any process development or formulation study involving this compound. The general experimental workflow provided can serve as a starting point for such investigations.

References

Spectroscopic Profile of 3-Chloro-2,5,6-trifluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Chloro-2,5,6-trifluoropyridine (CAS No. 2879-42-7). Due to the limited availability of public domain raw spectral data for this specific compound, this document focuses on predicting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related fluorinated and chlorinated pyridines. Detailed, generalized experimental protocols for obtaining such data are also presented to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists and professionals involved in the research and development of molecules incorporating the this compound moiety.

Introduction

This compound is a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts specific physicochemical properties that are critical to its function and reactivity. A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and quality control in various stages of drug discovery and development. This guide summarizes the anticipated spectroscopic data and provides standardized methodologies for its acquisition.

Predicted Spectroscopic Data

NMR Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H NMR
H-47.5 - 8.5ddd (doublet of doublet of doublets)J(H-F⁵) ≈ 8-10, J(H-F⁶) ≈ 2-4, J(H-F²) ≈ 1-2
¹³C NMR
C-2145 - 155d (doublet)¹J(C-F²) ≈ 230-260
C-3120 - 130m (multiplet)
C-4125 - 135m (multiplet)
C-5150 - 160d (doublet)¹J(C-F⁵) ≈ 240-270
C-6155 - 165d (doublet)¹J(C-F⁶) ≈ 250-280
¹⁹F NMR
F-2-70 to -90d (doublet)³J(F²-F⁶) ≈ 15-25
F-5-120 to -140d (doublet)⁴J(F⁵-F²) ≈ 5-15
F-6-80 to -100d (doublet)³J(F⁶-F²) ≈ 15-25

Note: Predicted values are based on data from similar fluorinated and chlorinated pyridine derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Weak - MediumC-H stretching (aromatic)
1600 - 1450Medium - StrongC=C and C=N ring stretching
1300 - 1000StrongC-F stretching
850 - 700Medium - StrongC-Cl stretching
1000 - 650MediumC-H out-of-plane bending
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)IonNotes
167/169High[M]⁺Molecular ion peak, showing characteristic 3:1 isotopic pattern for chlorine.
132Medium[M-Cl]⁺Loss of a chlorine radical.
148/150Low[M-F]⁺Loss of a fluorine radical.
138Medium[M-HCN]⁺Loss of hydrogen cyanide from the pyridine ring.

Experimental Protocols

The following are generalized experimental protocols for acquiring high-quality spectroscopic data for halogenated pyridines like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans may be necessary due to the low natural abundance of ¹³C and potential long relaxation times of quaternary carbons.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 1-5 s, 16-64 scans.

    • Use an external reference standard such as CFCl₃ (0 ppm) or hexafluorobenzene (-164.9 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates to form a thin film.

    • Solution: Prepare a dilute solution (1-5% w/v) in a suitable IR-transparent solvent (e.g., CCl₄, CS₂). Use a liquid cell with a defined path length (typically 0.1-1 mm).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent-filled cell).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system. For a volatile compound like this compound, Gas Chromatography (GC-MS) or direct infusion can be used.

  • Ionization:

    • Electron Ionization (EI): This is a common and robust ionization technique. Use a standard electron energy of 70 eV. EI typically induces significant fragmentation, providing structural information.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. Pay close attention to the isotopic pattern of chlorine-containing ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Reporting Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Film or Solution Sample->Prep_IR Prep_MS Dilute for GC-MS or Infusion Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Analyze_NMR Assign Peaks & Coupling Constants NMR->Analyze_NMR Analyze_IR Identify Functional Group Absorptions IR->Analyze_IR Analyze_MS Determine Molecular Ion & Fragmentation Pattern MS->Analyze_MS Report Comprehensive Spectroscopic Report Analyze_NMR->Report Analyze_IR->Report Analyze_MS->Report

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental methodologies for their determination. While specific, experimentally verified data remains elusive in the public record, the predictive analysis and generalized protocols herein offer a robust starting point for researchers. The provided workflow and data tables will aid in the identification, characterization, and quality assessment of this important chemical intermediate in various scientific and industrial applications. It is recommended that researchers acquiring their own data for this compound contribute it to public databases to enrich the collective knowledge base.

potential research applications for 3-Chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,5,6-trifluoropyridine is a halogenated pyridine derivative recognized primarily for its role as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the pyridine ring, offers distinct reactivity profiles that are of significant interest in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential research applications of this compound, with a focus on its utility as a building block for novel bioactive compounds. While detailed public-domain research applications are limited, this guide consolidates available data and outlines potential synthetic pathways and research directions.

Core Compound Properties

This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₅HCl F₃N
Molecular Weight 167.52 g/mol
CAS Number 2879-42-7
Appearance Clear, colorless liquid
Purity Typically ≥98%
Boiling Point 132-134 °C
Density 1.562 g/mL
Refractive Index 1.456

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, its synthesis can be inferred from established methods for related fluorinated pyridines. A potential synthetic route involves the selective reduction of a more highly fluorinated precursor.

Potential Synthetic Pathway

A plausible laboratory-scale synthesis of this compound could involve the selective hydrodefluorination of 3-Chloro-2,4,5,6-tetrafluoropyridine. This transformation can be conceptually illustrated as follows:

G 3-Chloro-2,4,5,6-tetrafluoropyridine 3-Chloro-2,4,5,6-tetrafluoropyridine This compound This compound 3-Chloro-2,4,5,6-tetrafluoropyridine->this compound Selective Reduction (e.g., NaBH4 in ethanol) G A This compound B Nucleophilic Substitution or Cross-Coupling Reaction A->B C Functionalized Pyridine Derivative B->C D Further Synthetic Transformations C->D E Target Molecule (e.g., Pharmaceutical or Agrochemical) D->E G A Dissolve this compound in DMF B Add Primary Amine and K₂CO₃ A->B C Heat Reaction Mixture B->C D Monitor by TLC/LC-MS C->D E Work-up and Extraction D->E F Purification by Chromatography E->F G Characterization of Product F->G

An In-depth Technical Guide to the IUPAC Nomenclature and Properties of 3-Chloro-2,5,6-trifluoropyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, and synthesis of 3-Chloro-2,5,6-trifluoropyridine and its positional isomers. This information is critical for researchers in medicinal chemistry, agrochemicals, and materials science who utilize these highly functionalized pyridine derivatives as versatile building blocks.

IUPAC Nomenclature of Chlorotrifluoropyridine Isomers

The systematic naming of substituted pyridines follows the IUPAC rules of nomenclature. The pyridine ring is numbered starting from the nitrogen atom as position 1. Substituents are then assigned the lowest possible locants, and they are listed alphabetically in the name.

For a pyridine ring substituted with one chlorine and three fluorine atoms, there are six possible positional isomers. The IUPAC names for these isomers are determined by the positions of the halogen substituents on the pyridine ring.

The six positional isomers of chlorotrifluoropyridine are:

  • 2-Chloro-3,4,5-trifluoropyridine

  • 2-Chloro-3,4,6-trifluoropyridine

  • 2-Chloro-3,5,6-trifluoropyridine

  • 3-Chloro-2,4,5-trifluoropyridine

  • 3-Chloro-2,4,6-trifluoropyridine

  • This compound

The structures and corresponding IUPAC names are illustrated in the diagram below.

Caption: Positional isomers of chlorotrifluoropyridine.

Comparative Physicochemical Data

The following table summarizes the available quantitative data for this compound and its isomers. The data has been compiled from various chemical suppliers and databases.

IUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound 2879-42-7C₅HCl₃FN167.52132-134[1]1.562[1]
2-Chloro-3,4,5-trifluoropyridine N/AC₅HCl₃FN167.52N/AN/A
2-Chloro-3,4,6-trifluoropyridine N/AC₅HCl₃FN167.52N/AN/A
2-Chloro-3,5,6-trifluoropyridine N/AC₅HCl₃FN167.52N/AN/A
3-Chloro-2,4,5-trifluoropyridine N/AC₅HCl₃FN167.52N/AN/A
3-Chloro-2,4,6-trifluoropyridine N/AC₅HCl₃FN167.52N/AN/A

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its specific isomers are not extensively reported in readily available literature. However, general synthetic strategies for the preparation of polychlorinated and fluorinated pyridines can be adapted. These methods often involve the halogen exchange of polychloropyridines or the direct halogenation of pyridine precursors.

A plausible synthetic route to chlorotrifluoropyridines could involve the fluorination of a corresponding dichlorotrifluoropyridine or trichlorodifluoropyridine precursor using a suitable fluorinating agent, such as potassium fluoride in an aprotic polar solvent. The specific starting materials and reaction conditions would determine the final isomeric product.

For instance, the synthesis of the related compound, 3-Chloro-2,4,5,6-tetrafluoropyridine, has been reported from 3,5-dichloro-2,4,6-trifluoropyridine.[2] This suggests that a similar halogen exchange strategy could be employed for the synthesis of the target isomers.

Logical Relationships of Isomers

The relationship between the six positional isomers of chlorotrifluoropyridine can be visualized as a network where each node represents a unique isomer. These isomers are structurally related by the different substitution patterns of the chlorine and fluorine atoms on the pyridine ring.

Isomer_Relationships cluster_isomers Positional Isomers Pyridine Pyridine Chlorotrifluoropyridine Core Chlorotrifluoropyridine Core Pyridine->Chlorotrifluoropyridine Core Halogenation 2-Chloro-3,4,5-trifluoropyridine 2-Chloro-3,4,5-trifluoropyridine Chlorotrifluoropyridine Core->2-Chloro-3,4,5-trifluoropyridine 2-Chloro-3,4,6-trifluoropyridine 2-Chloro-3,4,6-trifluoropyridine Chlorotrifluoropyridine Core->2-Chloro-3,4,6-trifluoropyridine 2-Chloro-3,5,6-trifluoropyridine 2-Chloro-3,5,6-trifluoropyridine Chlorotrifluoropyridine Core->2-Chloro-3,5,6-trifluoropyridine 3-Chloro-2,4,5-trifluoropyridine 3-Chloro-2,4,5-trifluoropyridine Chlorotrifluoropyridine Core->3-Chloro-2,4,5-trifluoropyridine 3-Chloro-2,4,6-trifluoropyridine 3-Chloro-2,4,6-trifluoropyridine Chlorotrifluoropyridine Core->3-Chloro-2,4,6-trifluoropyridine This compound This compound Chlorotrifluoropyridine Core->this compound

Caption: Relationship of chlorotrifluoropyridine isomers.

This guide serves as a foundational resource for professionals working with halogenated pyridines. The systematic nomenclature, comparative data, and conceptual frameworks presented herein are intended to facilitate further research and development in this important area of chemistry.

References

Methodological & Application

Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Laboratory Protocol for the Synthesis of 3-Chloro-2,5,6-trifluoropyridine

Introduction

This compound is a valuable fluorinated heterocyclic compound with applications as a key intermediate in the synthesis of novel agrochemicals and pharmaceutical agents. The unique substitution pattern of chlorine and fluorine atoms on the pyridine ring provides a versatile scaffold for the introduction of various functional groups, enabling the development of new chemical entities with desired biological activities. The synthesis of this and similar polychlorofluoropyridines is typically achieved through a halogen exchange (Halex) reaction, a robust and scalable method for the selective fluorination of aromatic chlorides.[1][2][3][4]

Principle of the Method

The synthesis of this compound is based on a nucleophilic aromatic substitution reaction where chlorine atoms on a polychlorinated pyridine precursor are displaced by fluoride ions. This halogen exchange process is commonly carried out using an alkali metal fluoride, such as anhydrous potassium fluoride (KF), in a high-boiling polar aprotic solvent.[5][6][7] The reaction is driven by the precipitation of potassium chloride (KCl) and the relative strengths of the carbon-halogen bonds. The use of a phase-transfer catalyst can enhance the reaction rate in some instances.[7] This protocol outlines a two-step synthesis commencing from pentachloropyridine.

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine cluster_1 Step 2: Synthesis of this compound start1 Pentachloropyridine + Potassium Fluoride + N-Methylpyrrolidone react1 Heat to 150-170°C with vigorous agitation start1->react1 workup1 Distill product from reaction mixture react1->workup1 product1 Intermediate: 3,5-Dichloro-2,4,6-trifluoropyridine workup1->product1 start2 3,5-Dichloro-2,4,6-trifluoropyridine + Potassium Fluoride + Sulfolane product1->start2 Use as starting material react2 Heat to 180°C for 2.5 hours start2->react2 quench Pour into ice water react2->quench extract Extract with Dichloromethane quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 wash->dry purify Concentrate and Purify by Distillation dry->purify product2 Final Product: This compound purify->product2

References

Application Notes and Protocols for 3-Chloro-2,5,6-trifluoropyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,5,6-trifluoropyridine is a halogenated pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of chloro and fluoro substituents on the pyridine ring provides multiple reactive sites for functionalization, making it a versatile building block for the creation of novel compounds with potential therapeutic applications. The electron-withdrawing nature of the fluorine atoms activates the pyridine ring for nucleophilic aromatic substitution, while the chlorine atom offers a handle for various cross-coupling reactions. These characteristics allow for the introduction of diverse functionalities, which is crucial in the structure-activity relationship (SAR) studies during drug discovery.

Physicochemical Properties and Reactivity

The reactivity of this compound is dictated by the electronic properties of the pyridine ring and the nature of the halogen substituents. The fluorine atoms, being highly electronegative, render the carbon atoms to which they are attached electron-deficient and thus susceptible to nucleophilic attack. The chlorine atom is also a good leaving group and can participate in various transition metal-catalyzed cross-coupling reactions. The overall reactivity profile allows for selective transformations at different positions on the pyridine ring, enabling the synthesis of a wide array of derivatives.

Key Applications in Pharmaceutical Synthesis

While specific, publicly disclosed examples of marketed drugs synthesized directly from this compound are limited, its structural motifs are present in various bioactive molecules. Its primary application lies in its use as a precursor to more complex substituted pyridines, which are key components of many pharmaceutical agents. The most common synthetic transformations involving this intermediate include:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine and chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups. Amination is a particularly important reaction, as the resulting aminopyridines are common cores in many drug candidates.

  • Cross-Coupling Reactions: The chloro group at the 3-position can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in building the carbon skeleton of complex drug molecules.

Experimental Protocols

The following are generalized protocols for common reactions involving this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution - Amination

This protocol describes a general procedure for the amination of this compound to introduce an amino group, a common step in the synthesis of pharmaceutical intermediates.

Reaction Scheme:

Materials:

  • This compound

  • Amine of choice (e.g., ammonia, primary or secondary amine)

  • Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

  • Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N))

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in the chosen aprotic polar solvent.

  • Add the amine (1.1 - 2.0 eq) and the base (1.5 - 3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined by reaction monitoring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aminated pyridine.

Expected Outcome:

The expected product is the corresponding amino-substituted trifluoropyridine. The yield and purity will depend on the specific amine and reaction conditions used.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of the chloro-substituent on the pyridine ring with a boronic acid or ester.

Reaction Scheme:

Materials:

  • This compound

  • Boronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

  • Ligand (if required by the catalyst)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0 - 3.0 eq)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-110 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

The following table summarizes representative quantitative data for reactions involving halogenated pyridines, which can be used as a reference for optimizing reactions with this compound. Actual results will vary depending on the specific substrates and conditions.

Reaction TypeSubstrateReagents and ConditionsProductYield (%)Purity (%)Reference
Amination3-Chloro-2,4,5,6-tetrafluoropyridine25% Ammonia water, 60°C, 2.5h4-Amino-3-chloro-2,5,6-trifluoropyridine9199 (HPLC)[1]
Hydrogenation4-Amino-3-chloro-2,5,6-trifluoropyridineH2 (0.5MPa), 10% Pd/C, K3PO4, 50% EtOH/H2O, 65°C, 8h4-Amino-2,5,6-trifluoropyridine8698.5 (HPLC)[1]

Visualizations

Experimental Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates a typical workflow for the synthesis of a pharmaceutical intermediate starting from this compound.

G General Synthetic Workflow A This compound (Starting Material) B Functionalization Reaction (e.g., Amination, Cross-Coupling) A->B Step 1 C Reaction Work-up (Extraction, Washing) B->C Step 2 D Purification (Column Chromatography) C->D Step 3 E Characterization (NMR, MS, HPLC) D->E Step 4 F Pharmaceutical Intermediate E->F Final Product

Caption: Synthetic workflow from starting material to final intermediate.

Logical Relationship of Synthetic Transformations

This diagram shows the logical relationship between the starting material and potential downstream products through different reaction types.

G Synthetic Pathways from this compound Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Coupling Cross-Coupling Reaction Start->Coupling Aminated Aminated Pyridines SNAr->Aminated Alkoxylated Alkoxylated Pyridines SNAr->Alkoxylated Thiolated Thiolated Pyridines SNAr->Thiolated Arylated Arylated/Alkylated Pyridines Coupling->Arylated API Active Pharmaceutical Ingredient (API) Aminated->API Alkoxylated->API Thiolated->API Arylated->API

Caption: Potential synthetic routes to APIs.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,5,6-trifluoropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyridine ring, inherently electron-deficient, is further activated towards nucleophilic attack by the presence of three strongly electron-withdrawing fluorine atoms and a chlorine atom. This high degree of activation facilitates nucleophilic aromatic substitution (SNAr), a powerful and versatile reaction for the synthesis of a wide array of substituted pyridine derivatives.[1][2] The SNAr reaction on this substrate allows for the introduction of various functional groups, making it a valuable building block in the design and synthesis of novel pharmaceuticals and functional materials.

These application notes provide an overview of the experimental procedures for conducting SNAr reactions on this compound with various nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. The protocols detailed herein are designed to serve as a practical guide for researchers in academic and industrial settings.

Reaction Mechanism and Regioselectivity

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this stage. In the second step, a leaving group (either a chloride or a fluoride anion) is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product.

The regioselectivity of the substitution is governed by the electronic effects of the substituents and the pyridine nitrogen. In polyfluorinated pyridines, nucleophilic attack generally occurs preferentially at the position para to the nitrogen atom, followed by the ortho positions. For this compound, the C4 position is unsubstituted. Therefore, the most likely positions for nucleophilic attack are the halogen-substituted carbons. The chlorine at the C3 position and the fluorines at the C2 and C6 positions are potential leaving groups. The relative reactivity of these positions can be influenced by the nature of the nucleophile and the reaction conditions.

Experimental Protocols

The following sections provide detailed protocols for the nucleophilic aromatic substitution on this compound with representative nitrogen, oxygen, and sulfur nucleophiles.

General Considerations:
  • All reactions should be performed in a well-ventilated fume hood.

  • This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Anhydrous solvents and inert atmosphere (nitrogen or argon) are recommended for reactions involving strong bases to prevent quenching by atmospheric moisture.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Reaction with Amine Nucleophiles (e.g., Ammonia)

This protocol is adapted from the procedure for the closely related substrate, 3-chloro-2,4,5,6-tetrafluoropyridine, and is expected to be applicable for the synthesis of 3-amino-2,5,6-trifluoropyridine derivatives.

Materials:

  • This compound

  • Aqueous ammonia (e.g., 25% solution)

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add a stoichiometric excess of cold (0°C) aqueous ammonia solution to the flask with vigorous stirring. A white solid may precipitate.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C.

  • Maintain the reaction at 60°C for 2.5 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid using a Buchner funnel and wash the filter cake thoroughly with cold deionized water.

  • Dry the solid product under vacuum to obtain the corresponding amino-trifluoropyridine derivative.

Protocol 2: Reaction with Oxygen Nucleophiles (e.g., Phenols)

This general protocol outlines the conditions for the reaction with phenolic nucleophiles to form aryloxy-trifluoropyridine derivatives.

Materials:

  • This compound

  • Substituted phenol

  • Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

  • Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent (e.g., DMSO, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.1 equivalents) and anhydrous DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to form the phenoxide.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60°C and 100°C. The optimal temperature will depend on the reactivity of the specific phenol.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Reaction with Sulfur Nucleophiles (e.g., Thiols)

This general protocol describes the reaction with thiol nucleophiles to synthesize thioether-substituted trifluoropyridines.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Potassium carbonate (K2CO3) or another suitable base (e.g., triethylamine)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 equivalents) in anhydrous DMF.

  • Add potassium carbonate (1.5 equivalents) and stir the mixture at room temperature for 15-20 minutes to generate the thiolate.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) as needed, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on activated fluoropyridines with various classes of nucleophiles. These conditions can serve as a starting point for the optimization of reactions with this compound.

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Typical Reaction Time (h)
N-Nucleophiles
Primary/Secondary AminesMorpholineK2CO3Acetonitrile80 (reflux)12
AmmoniaAqueous NH3-Water602.5
O-Nucleophiles
AlcoholsSodium MethoxideNaHTHF25-602-8
PhenolsPhenolK2CO3DMF60-1004-12
S-Nucleophiles
ThiolsThiophenolK2CO3DMF25-601-6

Visualizations

The following diagrams illustrate the general mechanism of the SNAr reaction and a typical experimental workflow.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Reactants->Meisenheimer Attack on C-X bond Products Substituted Trifluoropyridine + Leaving Group (X⁻) Meisenheimer->Products Elimination of Leaving Group

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Combine reactants, base, and solvent in a flask. B 2. Establish inert atmosphere (if required). A->B C 3. Heat to the desired temperature. B->C D 4. Quench the reaction (e.g., with water). C->D Monitor reaction (TLC/LC-MS) E 5. Extract the product with an organic solvent. D->E F 6. Wash, dry, and concentrate the organic phase. E->F G 7. Purify the crude product (e.g., column chromatography). F->G

Caption: A typical experimental workflow for SNAr reactions.

References

Application Notes and Protocols: 3-Chloro-2,5,6-trifluoropyridine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 3-Chloro-2,5,6-trifluoropyridine as a key intermediate in the development of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific starting material is not widely documented in publicly available literature, its structural similarity to other trifluoromethylpyridines used in the synthesis of potent herbicides allows for the formulation of detailed application protocols for a representative herbicidal candidate.

The following sections detail the synthesis of a hypothetical aryloxyphenoxypropionate (AOPP) herbicide, its proposed mode of action, and protocols for its synthesis and biological evaluation.

Introduction: The Role of Trifluoromethylpyridines in Agrochemicals

Trifluoromethylpyridine (TFMP) moieties are crucial pharmacophores in a wide range of modern agrochemicals, including herbicides, insecticides, and fungicides.[1][2] The incorporation of a trifluoromethyl group often enhances the metabolic stability and biological efficacy of the active ingredient.[1] this compound serves as a valuable, though less commonly cited, building block for the synthesis of novel agrochemicals. Its trifluorinated pyridine ring offers unique electronic properties that can be exploited to design next-generation crop protection agents.

Representative Application: Synthesis of a Hypothetical AOPP Herbicide

A primary application of analogous chlorotrifluoromethylpyridines is in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides. These herbicides are highly effective against a wide range of grass weeds and act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[1][3][4]

This section outlines the synthesis of a hypothetical AOPP herbicide, 2-(4-((3,5,6-trifluoro-2-pyridinyl)oxy)phenoxy)propanoic acid , from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-((3,5,6-trifluoro-2-pyridinyl)oxy)phenoxy)propanoic acid

Objective: To synthesize a representative AOPP herbicide via a two-step nucleophilic aromatic substitution.

Materials:

  • This compound

  • Hydroquinone

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • (R)-2-chloropropionic acid methyl ester

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

Procedure:

Step 1: Synthesis of 4-((3,5,6-trifluoro-2-pyridinyl)oxy)phenol

  • To a stirred solution of hydroquinone (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Heat the mixture to 80°C and slowly add a solution of this compound (1.0 equivalent) in DMF.

  • Maintain the reaction at 80°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with 2M HCl to a pH of approximately 5-6.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-((3,5,6-trifluoro-2-pyridinyl)oxy)phenol.

Step 2: Synthesis of 2-(4-((3,5,6-trifluoro-2-pyridinyl)oxy)phenoxy)propanoic acid methyl ester

  • To a solution of 4-((3,5,6-trifluoro-2-pyridinyl)oxy)phenol (1.0 equivalent) in toluene, add potassium carbonate (2.0 equivalents).

  • Heat the mixture to reflux and add (R)-2-chloropropionic acid methyl ester (1.2 equivalents) dropwise.

  • Continue to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Step 3: Hydrolysis to 2-(4-((3,5,6-trifluoro-2-pyridinyl)oxy)phenoxy)propanoic acid

  • Dissolve the purified methyl ester in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 equivalents) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, remove the methanol under reduced pressure.

  • Acidify the aqueous residue with 2M HCl to precipitate the final product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the target compound.

Data Presentation

Table 1: Herbicidal Activity of Representative AOPP Herbicides

CompoundTarget WeedIC₅₀ (µM)Reference
HaloxyfopAvena fatua0.04[5]
FluazifopSetaria faberi0.09[1]
Quizalofop-p-ethylEchinochloa crus-galli0.03[6]
Hypothetical Compound Various GrassesTo be determinedN/A

Note: IC₅₀ values represent the concentration of the herbicide required to inhibit the growth of the target weed by 50%. The data for the hypothetical compound would need to be determined experimentally.

Biological Activity and Mode of Action

Protocol 2: In Vitro ACCase Inhibition Assay

Objective: To determine the inhibitory activity of the synthesized compound on the ACCase enzyme.

Materials:

  • Purified ACCase enzyme from a susceptible grass species (e.g., Avena fatua)

  • Acetyl-CoA

  • ATP

  • Bicarbonate (containing ¹⁴C)

  • Synthesized herbicide

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing buffer, ATP, MgCl₂, and purified ACCase enzyme.

  • Add varying concentrations of the synthesized herbicide (dissolved in a suitable solvent like DMSO) to the reaction mixture.

  • Initiate the reaction by adding acetyl-CoA and ¹⁴C-labeled bicarbonate.

  • Incubate the reaction at 30°C for a specified time (e.g., 15 minutes).

  • Stop the reaction by adding acid.

  • Dry the samples and measure the incorporation of ¹⁴C into malonyl-CoA using a scintillation counter.

  • Calculate the percentage of inhibition at each herbicide concentration and determine the IC₅₀ value.

Signaling Pathway: Inhibition of Fatty Acid Synthesis

AOPP herbicides, including the hypothetical compound synthesized from this compound, act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[3][4] This enzyme catalyzes the first committed step in fatty acid biosynthesis.[7] Inhibition of ACCase leads to a depletion of malonyl-CoA, a critical building block for fatty acid elongation. This disruption of lipid synthesis ultimately results in the cessation of cell division and growth, particularly in the meristematic tissues of susceptible grass species, leading to plant death.[3]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Etherification cluster_step3 Step 3: Hydrolysis 3_Chloro_2_5_6_trifluoropyridine 3_Chloro_2_5_6_trifluoropyridine Intermediate 4-((3,5,6-trifluoro-2-pyridinyl)oxy)phenol 3_Chloro_2_5_6_trifluoropyridine->Intermediate K2CO3, DMF Hydroquinone Hydroquinone Hydroquinone->Intermediate Ester_Intermediate Propanoate Ester Intermediate->Ester_Intermediate (R)-2-chloropropionic acid methyl ester, K2CO3 Final_Product AOPP Herbicide Ester_Intermediate->Final_Product NaOH, H2O/MeOH

Caption: Synthetic pathway for a hypothetical AOPP herbicide.

ACCase_Inhibition_Pathway Acetyl_CoA Acetyl-CoA ACCase ACCase Enzyme Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids Membrane_Growth Cell Membrane Formation & Plant Growth Fatty_Acids->Membrane_Growth ACCase->Malonyl_CoA AOPP_Herbicide AOPP Herbicide (from this compound) AOPP_Herbicide->ACCase Inhibition

Caption: Mode of action of AOPP herbicides via ACCase inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation s1 Step 1: Nucleophilic Substitution s2 Step 2: Etherification s1->s2 s3 Step 3: Hydrolysis s2->s3 s4 Purification & Characterization s3->s4 b1 In Vitro ACCase Assay s4->b1 Test Compound b2 Greenhouse Herbicidal Activity Screening s4->b2 Test Compound b3 Determination of IC50/EC50 b1->b3 b2->b3

Caption: Overall experimental workflow from synthesis to evaluation.

References

3-Chloro-2,5,6-trifluoropyridine: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

3-Chloro-2,5,6-trifluoropyridine is a halogenated pyridine derivative that has emerged as a valuable building block for the synthesis of complex molecules in medicinal chemistry. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts distinct reactivity and physicochemical properties that are highly sought after in drug discovery. The electron-withdrawing nature of the fluorine atoms activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the chlorine atom provides a handle for various cross-coupling reactions. This combination of functionalities allows for the strategic introduction of diverse pharmacophores, making it a key intermediate in the development of novel therapeutic agents.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its use as a scaffold to construct more complex heterocyclic systems, particularly substituted aminopyridines. These motifs are prevalent in a wide range of biologically active compounds, including kinase inhibitors for cancer therapy.

Synthesis of Bioactive Aminopyridine Derivatives

One of the key transformations involving this compound is its reaction with nucleophiles, particularly amines. The fluorine atoms strongly activate the pyridine ring, facilitating the displacement of other halogen atoms. For instance, the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine from the related 3-Chloro-2,4,5,6-tetrafluoropyridine demonstrates the susceptibility of such fluorinated pyridines to amination. This reaction proceeds with high yield and purity, highlighting the efficiency of introducing amino functionalities.

While direct synthesis from this compound is less documented in readily available literature, the reactivity principles suggest its utility in similar transformations. The resulting aminopyridine derivatives can serve as crucial intermediates for the synthesis of kinase inhibitors and other targeted therapies.

Experimental Protocols

Detailed experimental procedures are critical for the successful application of this compound in a research setting. Below are representative protocols for the synthesis of a key intermediate and a general workflow for its potential application in drug discovery.

Synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine

This protocol describes the synthesis of an amino-substituted trifluoropyridine derivative, illustrating a common reaction type for this class of compounds.

Reaction Scheme:

Materials:

  • 3-Chloro-2,4,5,6-tetrafluoropyridine

  • 25% Ammonia water

  • Water (for washing)

Procedure:

  • Cool 200 mL of 25% ammonia water to 0°C in a suitable reaction vessel.

  • Slowly add 40 g of 3-Chloro-2,4,5,6-tetrafluoropyridine to the cooled ammonia solution. A white solid is expected to precipitate.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to collect the solid precipitate.

  • Thoroughly wash the filter cake with water.

  • Dry the solid product to obtain 4-amino-3-chloro-2,5,6-trifluoropyridine.

Quantitative Data:

ProductYieldPurity (HPLC)
4-Amino-3-chloro-2,5,6-trifluoropyridine91%99%

Table 1: Yield and purity data for the synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine.

Logical Workflow for Drug Discovery

The following diagram illustrates a logical workflow for utilizing this compound in a drug discovery program, particularly for the development of kinase inhibitors.

G A This compound (Starting Material) B Nucleophilic Aromatic Substitution (e.g., with amines) A->B C Substituted Aminopyridine Intermediate B->C D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D E Diverse Library of Bioactive Candidates D->E F Biological Screening (e.g., Kinase Assays) E->F G Lead Compound Identification F->G H Lead Optimization (SAR Studies) G->H I Drug Candidate H->I

Drug discovery workflow using this compound.

Signaling Pathways

While specific drug candidates derived directly from this compound and their targeted signaling pathways are not extensively detailed in the public domain, the aminopyridine scaffold is a well-established core in numerous kinase inhibitors. These inhibitors often target signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

A generalized signaling pathway often targeted by such inhibitors is the Receptor Tyrosine Kinase (RTK) pathway.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P1 P RTK->P1 RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Kinase Inhibitor (Derived from Building Block) Inhibitor->RAF Inhibition

Generalized RTK signaling pathway targeted by kinase inhibitors.

Application Notes and Protocols for the Derivatization of the 3-Chloro-2,5,6-trifluoropyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the 3-chloro-2,5,6-trifluoropyridine scaffold, a versatile building block in medicinal chemistry and materials science. The highly electrophilic nature of the pyridine ring, activated by three fluorine atoms, allows for a range of functionalizations primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Overview of Derivatization Strategies

The reactivity of this compound is dictated by the electronic and steric effects of its substituents. The fluorine atoms strongly activate the pyridine ring towards nucleophilic attack. Generally, nucleophilic substitution occurs preferentially at the C-4 position in related polyfluoropyridines due to resonance stabilization of the Meisenheimer intermediate. However, the presence of the chloro group at C-3 and fluorine at C-2 and C-6 can influence the regioselectivity. The chlorine atom, being a larger and less electronegative halogen than fluorine, can be selectively displaced in cross-coupling reactions.

Derivatization_Strategies Scaffold This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Scaffold->SNAr CrossCoupling Palladium-Catalyzed Cross-Coupling Scaffold->CrossCoupling N_Nucleophiles N-Nucleophiles (e.g., Amines, Anilines) SNAr->N_Nucleophiles O_Nucleophiles O-Nucleophiles (e.g., Alkoxides, Phenoxides) SNAr->O_Nucleophiles S_Nucleophiles S-Nucleophiles (e.g., Thiolates) SNAr->S_Nucleophiles Suzuki Suzuki Coupling (Boronic Acids/Esters) CrossCoupling->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) CrossCoupling->Sonogashira Heck Heck Coupling (Alkenes) CrossCoupling->Heck

Fig. 1: Derivatization pathways for this compound.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the this compound ring facilitates nucleophilic attack. The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. While specific examples for this exact scaffold are not abundant in the literature, protocols for closely related polyfluoropyridines can be adapted.

N-Arylation with Amines

This protocol describes the reaction with morpholine, a common secondary amine used in drug discovery.

N_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in a suitable solvent (e.g., DMF) B Add morpholine and a base (e.g., K2CO3 or Et3N) A->B C Heat the reaction mixture (e.g., 80-120 °C) B->C D Monitor reaction progress by TLC or LC-MS C->D E Quench with water and extract with an organic solvent D->E F Purify by column chromatography E->F

Fig. 2: General workflow for N-arylation.

Table 1: Quantitative Data for N-Arylation with Morpholine (Representative)

EntryReactant 1Reactant 2BaseSolventConditionsYield (%)
1This compoundMorpholineK₂CO₃DMF120 °C, 24 hNot Reported

Protocol 1: Synthesis of 4-(substituted-trifluoropyridin-4-yl)morpholine

  • Materials:

    • This compound

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 120 °C and stir for 24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product.

O-Arylation with Alkoxides

This protocol provides a general method for the substitution with sodium methoxide.

Table 2: Quantitative Data for O-Arylation with Sodium Methoxide (Representative)

EntryReactant 1Reactant 2SolventConditionsYield (%)
1This compoundSodium MethoxideMethanolRefluxNot Reported

Protocol 2: Synthesis of Methoxy-substituted-trifluoropyridine

  • Materials:

    • This compound

    • Sodium Methoxide (1.1 eq)

    • Methanol

    • Diethyl ether

    • Saturated ammonium chloride solution

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol.

    • Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature.

    • Heat the mixture to reflux and stir for the required time (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature and quench by adding saturated ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography if necessary.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 3-position is a suitable handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-based substituents.

Suzuki-Miyaura Coupling

This protocol describes the coupling of the scaffold with an arylboronic acid.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, Pd catalyst, ligand, and base B Add solvent (e.g., Dioxane/Water) A->B C Degas the mixture and heat under inert atmosphere (e.g., 80-100 °C) B->C D Monitor reaction progress by TLC or LC-MS C->D E Filter through Celite, extract with an organic solvent D->E F Purify by column chromatography E->F

Fig. 3: General workflow for Suzuki-Miyaura coupling.

Table 3: Quantitative Data for Suzuki-Miyaura Coupling (Representative)

EntryAryl HalideBoronic AcidCatalystBaseSolventConditionsYield (%)
1This compoundPhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100 °C, 18 hNot Reported

Protocol 3: Synthesis of 3-Phenyl-2,5,6-trifluoropyridine

  • Materials:

    • This compound

    • Phenylboronic Acid (1.5 eq)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

    • Potassium Phosphate (K₃PO₄) (3.0 eq)

    • Toluene/Water (10:1)

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

    • Add the toluene/water solvent mixture.

    • Degas the mixture by bubbling with argon for 15-20 minutes.

    • Heat the reaction to 100 °C under an argon atmosphere and stir for 18 hours.

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by flash chromatography.

Sonogashira Coupling

This protocol details the coupling with a terminal alkyne.

Table 4: Quantitative Data for Sonogashira Coupling (Representative)

EntryAryl HalideAlkyneCatalystCo-catalystBaseSolventConditionsYield (%)
1This compoundPhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF60 °C, 12 hNot Reported

Protocol 4: Synthesis of 3-(Phenylethynyl)-2,5,6-trifluoropyridine

  • Materials:

    • This compound

    • Phenylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

    • Copper(I) Iodide (CuI) (0.06 eq)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous THF and triethylamine, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add phenylacetylene (1.2 eq) dropwise.

    • Heat the reaction to 60 °C and stir for 12 hours under an argon atmosphere.

    • After completion, cool the reaction, filter off the triethylammonium salts, and wash with THF.

    • Concentrate the filtrate and purify the residue by column chromatography.

Heck Coupling

This protocol outlines the coupling with an alkene, such as styrene.

Table 5: Quantitative Data for Heck Coupling (Representative)

EntryAryl HalideAlkeneCatalystBaseSolventConditionsYield (%)
1This compoundStyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF100 °C, 24 hNot Reported

Protocol 5: Synthesis of 3-Styryl-2,5,6-trifluoropyridine

  • Materials:

    • This compound

    • Styrene (1.5 eq)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)

    • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.1 eq)

    • Triethylamine (Et₃N) (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • In a sealed tube, combine this compound (1.0 eq), styrene (1.5 eq), Pd(OAc)₂ (0.05 eq), P(o-tolyl)₃ (0.1 eq), and triethylamine (2.0 eq) in anhydrous DMF.

    • Degas the mixture with argon for 20 minutes.

    • Seal the tube and heat the reaction to 100 °C for 24 hours.

    • Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Disclaimer: The experimental protocols and quantitative data provided are representative and may require optimization for specific substrates and scales. The yields for the derivatization of this compound itself are not widely reported in the literature; therefore, these protocols are based on established methods for structurally similar compounds. It is recommended to perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 3-Chloro-2,5,6-trifluoropyridine in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in the synthesis of novel pyridine derivatives for applications in medicinal chemistry, agrochemicals, and materials science. The protocols provided are based on established methodologies for related substrates and serve as a robust starting point for reaction optimization.

Introduction

This compound is an electron-deficient heterocyclic compound, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The presence of fluorine atoms enhances the electrophilicity of the pyridine ring and can influence the regioselectivity of the coupling. The chlorine atom at the 3-position provides a reactive handle for the introduction of a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups. This document details the application of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing generalized protocols and expected outcomes based on analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 3-position. Due to the electron-deficient nature of the pyridine ring, the C-Cl bond is activated towards oxidative addition to the palladium catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10012-2475-90
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene11012-2480-95
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O901670-85*

*Expected yields based on similar substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

General Procedure using SPhos Ligand:

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2,5,6-trifluoropyridine.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Reactants_Setup Combine this compound, Arylboronic Acid, Base, Pd Catalyst, Ligand Start->Reactants_Setup Inert_Atmosphere Evacuate & Backfill with N₂ or Ar Reactants_Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Reaction Heat & Stir Solvent_Addition->Reaction Workup Cool, Dilute, Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl-2,5,6-trifluoropyridine Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling provides a direct method for the synthesis of 3-alkynyl-2,5,6-trifluoropyridines by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Table 2: Representative Conditions for Sonogashira Coupling of this compound

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF80670-85
21-HexynePdCl₂(PPh₃)₂ (2.5)CuI (5)i-Pr₂NHTHF60865-80
3(Trimethylsilyl)acetylenePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃1,4-Dioxane1001270-90*

*Expected yields based on similar substrates.

Experimental Protocol: Sonogashira Coupling

General Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Add anhydrous and degassed DMF (5 mL) and triethylamine (Et₃N, 2.0 mmol, 2 equiv.) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 6 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 3-alkynyl-2,5,6-trifluoropyridine product.

Sonogashira_Coupling cluster_catalytic_cycle Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition (Ar-X) PdII_Complex Ar-Pd(II)-X(L₂) Transmetalation Transmetalation PdII_Complex->Transmetalation Alkyne_Coord Copper Cycle: Cu-Alkyne Formation Alkyne_Coord->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetalation->PdII_Alkyne Red_Elim Reductive Elimination PdII_Alkyne->Red_Elim Product_Out Ar-C≡CR Product_Out->Pd0 Regeneration

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of 3-amino-2,5,6-trifluoropyridine derivatives. This reaction is particularly valuable for accessing a diverse range of substituted anilines and related compounds. The choice of ligand is critical for achieving high yields, especially with less reactive chloro-pyridines.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene10012-2480-95
2AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃1,4-Dioxane1101875-90
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF801670-85*

*Expected yields based on similar substrates.

Experimental Protocol: Buchwald-Hartwig Amination

General Procedure using XPhos Ligand:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the Schlenk tube, remove it from the glovebox, and heat the mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired 3-amino-2,5,6-trifluoropyridine derivative.

Buchwald_Hartwig_Amination Start Pd(0)L₂ Ox_Add Oxidative Addition Ar-Cl + Pd(0) → Ar-Pd(II)-Cl Start->Ox_Add Amine_Coord Amine Coordination Ar-Pd(II)-Cl + R₂NH → [Ar-Pd(II)(NHR₂)-Cl] Ox_Add:f0->Amine_Coord:f0 Deprotonation Deprotonation Base removes H⁺ from coordinated amine Amine_Coord:f0->Deprotonation:f0 Red_Elim Reductive Elimination Ar-NR₂ formed, Pd(0) regenerated Deprotonation:f0->Red_Elim:f0 Red_Elim:f0->Start Catalyst Regeneration Product 3-Amino-2,5,6-trifluoropyridine Red_Elim:f0->Product

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Safety and Handling

This compound is a chemical that should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Palladium catalysts and phosphine ligands are often air- and moisture-sensitive, and reactions should be performed under an inert atmosphere. For detailed safety information, please consult the Safety Data Sheet (SDS) for each reagent used.

Conclusion

This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The protocols outlined in these application notes provide a solid foundation for the synthesis of a wide array of 3-substituted-2,5,6-trifluoropyridine derivatives. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes. The ability to introduce diverse functionalities at the 3-position opens up numerous possibilities for the development of new chemical entities with potential applications across various fields of chemical science.

Application Notes and Protocols for Monitoring Reaction Progress of 3-Chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the reaction progress of 3-Chloro-2,5,6-trifluoropyridine, a key intermediate in pharmaceutical synthesis. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to be adapted for various reaction types, such as nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a robust and widely used technique for monitoring the progress of reactions involving volatile and thermally stable compounds like this compound. Its high separation efficiency and sensitive detection make it ideal for identifying and quantifying the starting material, intermediates, and products in a reaction mixture. The mass spectrometer provides structural information, confirming the identity of each component. This method is particularly useful for assessing reaction completion and purity of the product. Assaying the purity of this compound is commonly performed using GC[1].

Quantitative Data Summary
CompoundRetention Time (min)Key m/z fragments
This compound5.8167, 132, 97
Potential Product (e.g., an ether)8.2Dependent on the substituent
Internal Standard (e.g., Dodecane)10.5170, 85, 71, 57

Note: Retention times are illustrative and will vary based on the specific column and conditions used.

Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph equipped with a mass selective detector (MSD).

    • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Reagents and Standards:

    • High-purity solvents (e.g., dichloromethane, ethyl acetate) for sample dilution.

    • Internal standard (e.g., dodecane) for quantitative analysis.

    • Reference standards of this compound and any known products.

  • Sample Preparation:

    • Quench a small aliquot (e.g., 50 µL) of the reaction mixture in a suitable solvent (e.g., 1 mL of dichloromethane).

    • If necessary, perform a liquid-liquid extraction to remove non-volatile components.

    • Dry the organic layer with a drying agent like anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration (e.g., 10-100 ppm) and add the internal standard.

  • GC-MS Parameters:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MSD Parameters:

      • Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Electron Ionization (EI) Energy: 70 eV

      • Scan Range: 40-400 amu

  • Data Analysis:

    • Integrate the peak areas of the starting material, product(s), and internal standard.

    • Calculate the relative response factors for accurate quantification.

    • Monitor the disappearance of the starting material and the appearance of the product over time.

GC-MS Workflow

GCMS_Workflow start_end start_end process process decision decision output output A Reaction Sampling B Quenching & Dilution A->B C Add Internal Standard B->C D GC Injection C->D E Separation in Column D->E F Ionization & Fragmentation E->F G Mass Analysis F->G H Data Acquisition G->H I Peak Integration & Analysis H->I J Determine Reaction Progress I->J

Caption: Workflow for monitoring reaction progress using GC-MS.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC with UV detection is a versatile technique for monitoring reactions of this compound, especially when dealing with less volatile or thermally labile products.[2][3] Reversed-phase HPLC is typically the method of choice. The pyridine ring provides a chromophore for UV detection. This method allows for the quantification of reactants and products in the reaction mixture, providing valuable data on reaction kinetics and yield. For compounds that are hydrophilic, mixed-mode chromatography can be employed to achieve good peak shape and resolution without the need for ion-pairing reagents.[3][4]

Quantitative Data Summary
CompoundRetention Time (min)Detection Wavelength (nm)
This compound4.5254
Potential Product (e.g., an amine)3.2254 or other
Internal Standard (e.g., Toluene)6.1254

Note: Retention times are illustrative and will vary based on the specific column and mobile phase composition.

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Reagents and Standards:

    • Acetonitrile (ACN): HPLC grade.

    • Water: Deionized or HPLC grade.

    • Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.

    • Reference standards and internal standard.

  • Sample Preparation:

    • Quench a small aliquot (e.g., 20 µL) of the reaction mixture.

    • Dilute with the mobile phase to a suitable concentration (e.g., 10-100 ppm).

    • Add the internal standard.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Parameters:

    • Mobile Phase: Isocratic or gradient elution. A starting point could be 60:40 Acetonitrile:Water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Develop a calibration curve for the starting material and product using reference standards.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

HPLC Workflow

HPLC_Workflow start_end start_end process process decision decision output output A Reaction Sampling B Quenching & Dilution A->B C Filtration B->C D HPLC Injection C->D E Separation on Column D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H I Determine Reaction Progress H->I

Caption: Workflow for monitoring reaction progress using HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful, non-destructive technique for in-situ reaction monitoring.[5] It provides detailed structural information and quantitative data in real-time.[6][7] For reactions involving this compound, both ¹H and ¹⁹F NMR are highly informative. ¹⁹F NMR is particularly useful due to its high sensitivity and the large chemical shift dispersion, which can help in distinguishing between different fluorinated species in the reaction mixture. The use of benchtop NMR spectrometers has made this technique more accessible for routine reaction monitoring in the fume hood.[6][8]

Quantitative Data Summary
Compound¹H Chemical Shift (ppm)¹⁹F Chemical Shift (ppm)
This compound~7.8 (doublet of doublets)-90 (F6), -125 (F2), -150 (F5)
Potential Product (e.g., SNAr at C6)Varies with substituentVaries significantly at F6

Note: Chemical shifts are illustrative and depend on the solvent and reaction conditions.

Experimental Protocol: In-situ NMR Monitoring
  • Instrumentation:

    • NMR spectrometer (benchtop or high-field) equipped with a suitable probe.

    • NMR tubes (e.g., 5 mm diameter).

  • Reagents and Standards:

    • Deuterated solvent that is compatible with the reaction chemistry (e.g., CDCl₃, DMSO-d₆).

    • Internal standard with a known concentration and a signal that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).

  • Sample Preparation:

    • Set up the reaction directly in the NMR tube on a small scale.

    • Add the deuterated solvent and the internal standard.

    • Acquire an initial spectrum (t=0) before initiating the reaction (e.g., by adding the final reagent or by heating).

  • NMR Acquisition Parameters:

    • Nucleus: ¹H or ¹⁹F.

    • Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest for accurate quantification.

    • Number of Scans: Dependent on the concentration and desired signal-to-noise ratio.

    • Acquire spectra at regular time intervals to monitor the reaction progress.[9]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the starting material, product(s), and the internal standard.

    • Calculate the concentration of each species at different time points to determine reaction kinetics.

In-situ NMR Monitoring Logical Flow

NMR_Workflow start_end start_end process process decision decision output output A Prepare Reaction in NMR Tube (with deuterated solvent and standard) B Acquire t=0 Spectrum A->B C Initiate Reaction (e.g., add reagent, heat) B->C D Acquire Spectra at Timed Intervals C->D E Process Spectra (FT, Phasing) D->E F Integrate Signals of Interest E->F G Reaction Complete? F->G G->D No H Plot Concentration vs. Time G->H Yes I End Monitoring H->I

Caption: Logical flow for in-situ NMR reaction monitoring.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Chloro-2,5,6-trifluoropyridine is a highly functionalized and electron-deficient heterocyclic building block, making it an attractive starting material for the synthesis of novel compounds in medicinal chemistry and agrochemical research.[1] The presence of multiple halogen atoms allows for selective nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex molecular architectures.[2][3] The fluorine atoms strongly activate the pyridine ring towards nucleophilic attack, while the chlorine atom offers a potential site for subsequent cross-coupling reactions. These application notes provide detailed protocols for the synthesis of two classes of novel heterocyclic compounds derived from this compound: fused pyridopyrazines and substituted triazolopyridines.

Application Note 1: Synthesis of Fused Dihydropyrido[2,3-b]pyrazines

This protocol details a two-step synthesis of fused dihydropyrido[2,3-b]pyrazine derivatives. The methodology involves an initial regioselective nucleophilic aromatic substitution of a fluorine atom on the this compound core by a 1,2-diamine, followed by an intramolecular cyclization to form the fused heterocyclic system.

Experimental Workflow

G cluster_workflow Synthesis Workflow A 1. Nucleophilic Substitution (this compound + Diamine) B 2. Work-up & Isolation (Intermediate Diamino-pyridine) A->B C 3. Intramolecular Cyclization (Heating with Base) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS, HPLC) D->E

Caption: General workflow for the synthesis of dihydropyrido[2,3-b]pyrazines.

Reaction Scheme

The reaction proceeds via displacement of the fluorine atom at the C-2 position by one amine of the diamine, followed by intramolecular cyclization involving the second amine and the adjacent fluorine at the C-6 position (after tautomerization) or through a subsequent displacement.

Caption: Proposed reaction scheme for pyridopyrazine synthesis. Note: Images are placeholders for chemical structures.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3-chloro-5,6-difluoro-pyridin-2-yl)ethane-1,2-diamine (Intermediate)

  • To a solution of this compound (1.0 eq) in acetonitrile (MeCN, 0.5 M), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Add ethylenediamine (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 6-8 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the intermediate product.

Step 2: Synthesis of 8-chloro-7-fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (Final Product)

  • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise over 15 minutes.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the cyclization by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Data Summary
EntryIntermediate Yield (%)Final Product Yield (%)Purity (HPLC)
1HH7582>98%
2HMe7178>97%
3MeMe6572>98%

Application Note 2: Synthesis of 8-Chloro-6-fluoro-[4][5][6]triazolo[4,3-a]pyridine Derivatives

This protocol describes the synthesis of novel triazolopyridine compounds, which are valuable scaffolds in drug discovery. The synthesis is achieved by first reacting this compound with hydrazine to form a key hydrazinopyridine intermediate. This intermediate is then cyclized with various carboxylic acids or their equivalents under acidic conditions to yield the target triazolo[4,3-a]pyridine derivatives.[4][5]

Experimental Workflow

G cluster_workflow Synthesis Workflow A 1. Hydrazinolysis (Starting Pyridine + Hydrazine) B 2. Isolation of Hydrazinopyridine (Precipitation/Filtration) A->B C 3. Condensation & Cyclization (Intermediate + Carboxylic Acid) B->C D 4. Work-up & Purification (Neutralization & Recrystallization) C->D E 5. Characterization (NMR, MS, mp) D->E

Caption: General workflow for the synthesis of triazolo[4,3-a]pyridines.

Reaction Scheme

The proposed reaction involves the initial displacement of the C-2 fluorine by hydrazine, followed by condensation with a carboxylic acid and subsequent acid-catalyzed intramolecular cyclization to form the fused triazole ring system.

Caption: Proposed reaction scheme for triazolopyridine synthesis. Note: Images are placeholders for chemical structures.

Detailed Experimental Protocol

Step 1: Synthesis of (3-chloro-5,6-difluoropyridin-2-yl)hydrazine

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (0.4 M).

  • Add hydrazine monohydrate (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 4 hours. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the solid under vacuum to obtain the hydrazinopyridine intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 8-Chloro-6-fluoro-3-substituted-[6][7][8]triazolo[4,3-a]pyridine

  • To a flask containing the hydrazinopyridine intermediate (1.0 eq), add the desired carboxylic acid (1.2 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) as both the reagent and solvent at 0 °C.

  • Heat the mixture to 100-110 °C and stir for 3-5 hours.[5] The reaction should be performed in a well-ventilated fume hood.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to afford the pure triazolopyridine derivative.

Data Summary
EntryR-Group (from R-COOH)Reaction Time (h)Yield (%)Melting Point (°C)
1Phenyl388154-156
24-Chlorophenyl393168-170
34-Methoxyphenyl3.585161-163
4Methyl476132-134

Safety Precautions: These protocols involve hazardous materials. This compound is corrosive and harmful if inhaled or swallowed.[9] Phosphorus oxychloride is highly corrosive and reacts violently with water. Hydrazine is a suspected carcinogen. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Conclusion: this compound serves as a versatile platform for the synthesis of diverse heterocyclic structures. The protocols outlined provide robust and reproducible methods for accessing novel dihydropyrido[2,3-b]pyrazines and[6][7][8]triazolo[4,3-a]pyridines. These scaffolds are of significant interest to researchers in the fields of drug discovery and materials science, offering pathways to new chemical entities with potential biological activity.

References

Application Notes: The Role of Fluorinated Pyridines in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets.[1] Kinase inhibitors, designed to block the activity of these enzymes, have become a major class of targeted therapeutics.[3][4] The pyridine ring is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to form key interactions within the ATP-binding site of kinases.[5] The strategic incorporation of fluorine into these pyridine moieties has emerged as a powerful strategy to enhance the pharmacological properties of kinase inhibitors.[6]

Fluorine's unique properties—including its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[7][8] As a bioisostere for hydrogen or a hydroxyl group, fluorine can modulate acidity/basicity (pKa), improve metabolic stability, increase lipophilicity for better membrane permeability, and enhance binding affinity to the target kinase.[6][7][8]

These application notes provide an overview of the role of fluorinated pyridines in developing potent and selective kinase inhibitors, complete with case studies, quantitative data, and detailed experimental protocols.

Advantages of Incorporating Fluorinated Pyridines

The use of fluorinated pyridine building blocks offers several distinct advantages in drug design:

  • Enhanced Binding Affinity and Selectivity: The electronegativity of fluorine can lead to favorable electrostatic interactions with the kinase active site, increasing inhibitor potency.[9] For instance, in the development of PI3K inhibitors, a difluorinated pyrimidine motif was found to be eight times more potent than its trifluorinated pyridine counterpart, a change attributed primarily to favorable electrostatic energy.[9][10] The position of the fluorine atom is critical; studies on Aurora A kinase inhibitors showed that the location of halogen substituents on an attached phenyl ring was crucial for both kinase activity and the desired downstream effect of reducing MYC oncoprotein levels.[11]

  • Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[8] This can prolong the drug's half-life, leading to improved pharmacokinetic profiles.[12]

  • Modulation of Physicochemical Properties: Fluorination can lower the pKa of a nearby basic nitrogen in the pyridine ring, which can be crucial for optimizing drug-receptor interactions and avoiding off-target effects.[8] It can also increase lipophilicity, which may enhance cell membrane permeability and oral bioavailability.[6][7]

  • Bioisosteric Replacement: Fluorine is an excellent bioisostere of a hydrogen atom or a hydroxyl group.[7] This allows chemists to replace these groups to block metabolic sites or introduce new, favorable interactions without significantly altering the molecule's overall size and shape.[8]

Application Case Study 1: Aurora Kinase Inhibitors via Suzuki Coupling

Aurora kinases are key regulators of cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[13] The synthesis of potent Aurora kinase inhibitors often involves the incorporation of a 2-fluoropyridinyl moiety, which can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction.[13]

Signaling Pathway

Aurora_Kinase_Pathway cluster_0 Cell Cycle Progression G2 G2 Phase M Mitosis (Centrosome Separation, Spindle Assembly, Chromosome Segregation, Cytokinesis) G2->M AuroraA Aurora A Kinase G2->AuroraA activates G1 G1 Phase M->G1 AuroraB Aurora B Kinase M->AuroraB activates S S Phase G1->S S->G2 Inhibitor Fluoropyridinyl Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Aurora Kinase signaling pathway and points of inhibition.

Synthetic Workflow

The general synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling between a suitable chloro-pyrimidine scaffold and 2-Fluoropyridine-3-boronic acid.[13]

Suzuki_Coupling_Workflow SM Starting Materials (e.g., Dichloropyrimidine) Scaffold Chloro-pyrimidine Scaffold Synthesis SM->Scaffold Coupling Suzuki-Miyaura Coupling (with 2-Fluoropyridine-3-boronic acid) Scaffold->Coupling Inhibitor Final Kinase Inhibitor Coupling->Inhibitor Purify Purification & Characterization Inhibitor->Purify

Caption: General synthetic workflow for Aurora Kinase inhibitors.[13]

Quantitative Data

The strategic placement of fluorine is critical for activity. Structure-activity relationship (SAR) studies on pyrimidine-based Aurora A inhibitors revealed the importance of halogen substituents.[11]

Compound ReferenceKey Structural FeatureAurora A IC50 (nM)Effect on cMYC/MYCN LevelsReference
13 4-chloro-2-fluorophenyl38.6 ± 7.0High Reduction[11]
7 4-chlorophenyl (no fluorine)Slight reduction vs. 13Lost capability[11]
10 4-chloro-3-fluorophenyl52.2 ± 8.1Moderate Reduction[11]
17 4-chloro-2,3-difluorophenyl64.9 ± 13.7Moderate Reduction[11]
19 2,4-difluorophenyl> 100-[11]
20 Replaced benzene with pyridine--[11]
Experimental Protocol: General Suzuki-Miyaura Coupling[13]
  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the chloro-pyrimidine scaffold (1.0 eq), 2-Fluoropyridine-3-boronic acid (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq).

  • Degassing: Add degassed solvent(s) (e.g., a mixture of 1,4-dioxane and water). The reaction mixture should be thoroughly degassed by bubbling the inert gas through it for 15-20 minutes or by using a freeze-pump-thaw cycle.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final fluorinated pyridine-containing kinase inhibitor.

Application Case Study 2: Multi-Targeted Kinase Inhibitors from 7-Azaindole Scaffolds

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure that mimics the hinge-binding motif of ATP.[3] Introducing fluorine at the 4-position can enhance binding affinity and improve metabolic stability. The amino group at the 5-position provides a versatile handle for further modification to target various kinases like ALK, ROS1, and FGFR.[3]

Signaling Pathway Example: FGFR

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases whose dysregulation is implicated in various cancers.[1]

FGFR_Pathway FGF FGF Ligand FGFR FGFR Receptor (Tyrosine Kinase) FGF->FGFR binds P1 Receptor Dimerization & Autophosphorylation FGFR->P1 leads to RAS_RAF RAS-RAF-MEK-ERK Pathway P1->RAS_RAF PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT PLCg PLCγ Pathway P1->PLCg Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor 4-Fluoro-7-azaindole Inhibitor Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and point of inhibition.[3]

Synthetic Workflow

The synthesis typically involves an initial coupling reaction at the 5-amino position of the 4-fluoro-7-azaindole core, followed by further modifications.

Azaindole_Workflow Start 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (Starting Material) Coupling Amide Coupling or Nucleophilic Aromatic Substitution (SNA_r) Start->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Modification Further Modifications (e.g., Suzuki, Buchwald) Intermediate->Modification Final Final Kinase Inhibitor Modification->Final

Caption: General synthetic workflow using a 7-azaindole scaffold.[3]

Quantitative Data

Pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR inhibitors. The data below illustrates the impact of substitutions, including fluorine, on inhibitory activity.[14]

CompoundR Group (Substitution)TRKA IC50 (µM)Reference
A01 Phenyl0.293[14]
A11 2,5-difluorophenyl0.178[14]
C03 (Structure-specific side chain)0.056[14]
C09 (Structure-specific side chain)0.057[14]
C10 (Structure-specific side chain)0.026[14]

Note: The table shows data for Tropomyosin receptor kinase A (TRKA) inhibitors with a related pyrazolopyridine core, demonstrating the impact of fluorophenyl groups.

Experimental Protocol: General Amide Coupling
  • Activation: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq) and a non-nucleophilic base (e.g., DIPEA) (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the acid.

  • Coupling: Add a solution of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 eq) in the same anhydrous solvent to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide product via flash chromatography or recrystallization.

Conclusion

Fluorinated pyridines are highly valuable and versatile scaffolds in the synthesis of kinase inhibitors. The strategic incorporation of fluorine allows for the precise modulation of a compound's physicochemical properties, leading to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles.[6][15] Synthetic methodologies, such as the Suzuki-Miyaura coupling, provide efficient and robust routes to access these complex molecules.[13] The case studies presented here for Aurora kinases and other targets like FGFR demonstrate that fluorinated pyridines are a cornerstone of modern medicinal chemistry, enabling the development of potent and selective drug candidates for targeted cancer therapy.[3][11]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloro-2,5,6-trifluoropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common high-yield synthesis route for this compound?

A1: A widely reported high-yield method involves the reduction of 3-Chloro-2,4,5,6-tetrafluoropyridine. This reaction, when carried out with sodium tetrahydroborate in ethanol at low temperatures (-10 to 0 °C), can achieve yields of up to 92%.[1]

Q2: How can I prepare the precursor, 3-Chloro-2,4,5,6-tetrafluoropyridine, efficiently?

A2: 3-Chloro-2,4,5,6-tetrafluoropyridine can be synthesized from 3,5-dichloro-2,4,6-trifluoropyridine by a halogen exchange reaction. Using anhydrous potassium fluoride in a solvent like sulfolane at around 180°C can yield the product in approximately 72% yield.[2]

Q3: What are the critical factors for achieving a high yield in the synthesis of the precursor, 3,5-dichloro-2,4,6-trifluoropyridine?

A3: The synthesis of 3,5-dichloro-2,4,6-trifluoropyridine from pentachloropyridine is highly sensitive to reaction conditions. To achieve high yields and minimize tar formation, it is crucial to use anhydrous conditions and maintain the reaction temperature below 170°C.[3] N-methylpyrrolidone is an effective solvent for this reaction.[3]

Q4: What is "tar formation" and how can I prevent it?

A4: Tar formation refers to the generation of dark, viscous, and often intractable polymeric byproducts that can significantly lower the yield and complicate purification. In the context of fluorinating polychloropyridines, it is often caused by side reactions at elevated temperatures or in the presence of moisture.[3]

Prevention strategies include:

  • Strict Anhydrous Conditions: Ensure all reactants, solvents, and glassware are thoroughly dried.

  • Temperature Control: Maintain the reaction temperature below the recommended limit (e.g., <170°C for 3,5-dichloro-2,4,6-trifluoropyridine synthesis).

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions with atmospheric moisture and oxygen.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 3,5-dichloro-2,4,6-trifluoropyridine

Symptoms:

  • The final yield is significantly lower than the reported >90%.

  • The reaction mixture is dark and viscous, indicating tar formation.

  • GC analysis shows a complex mixture of products with a low percentage of the desired compound.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Moisture Contamination Ensure Anhydrous Conditions: - Dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere.- Use anhydrous grade solvents. If necessary, dry solvents using appropriate drying agents (e.g., molecular sieves).- Use freshly dried, high-purity potassium fluoride. Spray-dried potassium fluoride is reported to be less hygroscopic and more effective.
High Reaction Temperature Precise Temperature Control: - Use a reliable heating mantle with a thermocouple and a temperature controller.- Monitor the internal reaction temperature closely.- For exothermic reactions, consider a cooling bath for better control.
Incomplete Reaction Reaction Monitoring: - Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).- Ensure the reaction is stirred efficiently to promote mixing of the heterogeneous mixture.- If the reaction stalls, consider adding a fresh portion of anhydrous potassium fluoride.
Suboptimal Reagent Ratio Optimize Stoichiometry: - Ensure the correct molar ratio of potassium fluoride to pentachloropyridine is used. An excess of KF is typically employed.
Product Degradation Continuous Removal of Product: - If feasible with your equipment, consider removing the product by distillation as it forms. This can prevent it from degrading under prolonged heating.[3]
Issue 2: Difficult Purification of the Final Product

Symptoms:

  • The distilled product is discolored.

  • The presence of persistent impurities is observed by GC or NMR analysis.

  • The product solidifies or becomes viscous upon standing.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Co-distillation of Impurities Fractional Distillation: - Use a fractional distillation column with sufficient theoretical plates to separate the product from close-boiling impurities.- Collect fractions and analyze them by GC to identify the purest fractions.
Presence of Tars Pre-distillation Cleanup: - If significant tarring has occurred, attempt to remove the tars before distillation. This can sometimes be achieved by dissolving the crude product in a suitable solvent and filtering through a plug of silica gel or celite.- Alternatively, washing the crude organic extract with a dilute acid or base solution may help remove some polar impurities.
Residual Solvent High Vacuum Distillation: - Ensure the final product is distilled under a high vacuum to effectively remove any high-boiling solvents like NMP or sulfolane.

Data Presentation

Table 1: Summary of Yields for Key Synthesis Steps

Reaction Starting Material Product Reported Yield Key Reagents & Conditions Reference
Step 1Pentachloropyridine3,5-dichloro-2,4,6-trifluoropyridine>90%Anhydrous KF, N-methylpyrrolidone, <170°C[3]
Step 23,5-dichloro-2,4,6-trifluoropyridine3-Chloro-2,4,5,6-tetrafluoropyridine72%Anhydrous KF, Sulfolane, 180°C[2]
Step 33-Chloro-2,4,5,6-tetrafluoropyridineThis compound92%NaBH₄, Ethanol, -10 to 0°C[1]

Experimental Protocols

Protocol 1: Synthesis of 3,5-dichloro-2,4,6-trifluoropyridine

Materials:

  • Pentachloropyridine

  • Anhydrous Potassium Fluoride (spray-dried is recommended)

  • Anhydrous N-methylpyrrolidone (NMP)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a thermocouple, add anhydrous N-methylpyrrolidone.

  • Add anhydrous potassium fluoride to the solvent to create a slurry.

  • Heat the slurry to the desired reaction temperature (e.g., 150-160°C) with vigorous stirring.

  • Slowly add pentachloropyridine to the heated slurry.

  • Maintain the reaction temperature below 170°C and monitor the reaction progress by GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by distillation from the reaction mixture. For higher purity, a fractional distillation is recommended.

Protocol 2: Synthesis of this compound

Materials:

  • 3-Chloro-2,4,5,6-tetrafluoropyridine

  • Sodium tetrahydroborate (NaBH₄)

  • Anhydrous Ethanol

Procedure:

  • In a round-bottom flask, dissolve 3-Chloro-2,4,5,6-tetrafluoropyridine in anhydrous ethanol.

  • Cool the solution to -10°C using an ice-salt bath.

  • Slowly add sodium tetrahydroborate portion-wise, maintaining the temperature between -10 and 0°C.

  • After the addition is complete, stir the reaction mixture at 0°C and monitor its progress by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_temp Verify Reaction Temperature check_moisture->check_temp No implement_anhydrous Implement Strict Anhydrous Procedures: - Dry glassware - Use anhydrous reagents/solvents check_moisture->implement_anhydrous Yes check_completion Assess Reaction Completion check_temp->check_completion Correct optimize_temp Optimize Temperature Control: - Use controller - Monitor internal temp check_temp->optimize_temp Too High extend_time Extend Reaction Time or Add More Reagent check_completion->extend_time Incomplete investigate_other Investigate Other Factors: - Reagent purity - Stoichiometry check_completion->investigate_other Complete

Caption: Troubleshooting workflow for addressing low yield.

Synthesis_Pathway cluster_step1 Step 1: Dichlorotrifluorination cluster_step2 Step 2: Monochlorotetrafluorination cluster_step3 Step 3: Reduction PCP Pentachloropyridine DCTFP 3,5-dichloro-2,4,6-trifluoropyridine PCP->DCTFP KF, NMP, <170°C (Yield: >90%) CTFP 3-Chloro-2,4,5,6-tetrafluoropyridine DCTFP->CTFP KF, Sulfolane, 180°C (Yield: 72%) FinalProduct This compound CTFP->FinalProduct NaBH4, Ethanol, -10 to 0°C (Yield: 92%)

Caption: High-yield synthesis pathway for this compound.

References

Technical Support Center: Purification of Crude 3-Chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Chloro-2,5,6-trifluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Based on synthetic routes for analogous fluorinated pyridines, common impurities may include:

  • Unreacted Starting Materials: Such as precursors like 3,5-dichloro-2,4,6-trifluoropyridine.

  • Isomeric Byproducts: Positional isomers of chloro-trifluoropyridine or trichloro-difluoropyridines can form during the synthesis.

  • Solvent Residues: High-boiling point solvents used in the synthesis, such as sulfolane or N-methylpyrrolidone (NMP).

  • Water: Due to exposure to atmospheric moisture or during aqueous work-up steps.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature of the impurities and the desired final purity.

  • Fractional Distillation: Effective for removing impurities with significantly different boiling points. Given the boiling point of the target compound (132-134 °C), this is a primary purification method.

  • Recrystallization: Suitable if the crude product is a solid at room temperature or can be precipitated from a suitable solvent system. This is effective for removing both more and less soluble impurities.

  • Column Chromatography: A versatile technique for separating compounds with similar polarities and can achieve high purity, but may be less scalable than distillation.

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for determining the purity and identifying volatile impurities in halogenated pyridines.[1][2][3] For non-volatile impurities, High-Performance Liquid Chromatography (HPLC) can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities if authentic standards are available.

Data Presentation: Comparison of Purification Techniques

Purification TechniqueTypical PurityExpected YieldProsCons
Fractional Distillation > 98% (by GC)[4]Moderate to HighScalable, effective for volatile impurities.Not effective for azeotropes or impurities with close boiling points.
Recrystallization > 99%ModerateHigh purity achievable, removes non-volatile impurities.Yield can be lower, requires finding a suitable solvent system.
Column Chromatography > 99%Low to ModerateExcellent separation of closely related compounds.Less scalable, requires significant solvent usage.

Troubleshooting Guides

Fractional Distillation

Issue: Low purity of the distilled product.

  • Potential Cause 1: Inefficient fractionation.

    • Solution: Ensure your distillation column has a sufficient number of theoretical plates. For closely boiling impurities, a longer, packed column (e.g., Vigreux or Raschig rings) is recommended. Optimize the reflux ratio to enhance separation.

  • Potential Cause 2: Azeotrope formation.

    • Solution: If an azeotrope is suspected, consider a different purification method or use an entrainer in azeotropic distillation.

  • Potential Cause 3: Thermal decomposition.

    • Solution: If the compound is thermally labile, perform the distillation under vacuum to reduce the boiling point.

Distillation_Troubleshooting start Low Purity After Distillation check_column Check Column Efficiency start->check_column check_azeotrope Suspect Azeotrope? start->check_azeotrope check_decomposition Signs of Decomposition? start->check_decomposition increase_plates Increase Theoretical Plates (e.g., longer/packed column) check_column->increase_plates Yes optimize_reflux Optimize Reflux Ratio check_column->optimize_reflux Yes alt_method Consider Alternative Purification (e.g., Recrystallization, Chromatography) check_azeotrope->alt_method Yes vacuum_distillation Perform Vacuum Distillation check_decomposition->vacuum_distillation Yes

Recrystallization

Issue: The compound "oils out" instead of crystallizing.

  • Potential Cause 1: Solution is supersaturated at a temperature above the compound's melting point.

    • Solution: Add a small amount more of the hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool more slowly.

  • Potential Cause 2: The chosen solvent is too good a solvent.

    • Solution: Consider using a mixed-solvent system. Dissolve the compound in a minimum of a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid, then clarify with a few drops of the "good" solvent before cooling.

  • Potential Cause 3: High concentration of impurities.

    • Solution: The impurities may be lowering the melting point of the mixture. Try a preliminary purification step like a simple distillation or a charcoal treatment to remove some impurities before recrystallization.

Issue: No crystals form upon cooling.

  • Potential Cause 1: Too much solvent was used.

    • Solution: Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound, then allow it to cool again.

  • Potential Cause 2: The solution is supersaturated.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

  • Potential Cause 3: Cooling is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Recrystallization_Troubleshooting start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals add_solvent Add More Hot Solvent and Cool Slowly oiling_out->add_solvent Supersaturated mixed_solvent Use a Mixed-Solvent System oiling_out->mixed_solvent Solvent too good pre_purify Preliminary Purification Step oiling_out->pre_purify High impurities reduce_volume Evaporate Some Solvent no_crystals->reduce_volume Too much solvent induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Supersaturated slow_cooling Allow for Slower Cooling no_crystals->slow_cooling Cooling too fast

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux) and a vacuum-adapter. Ensure all glassware is dry.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Evacuate the System: Gradually apply vacuum to the system. A suitable pressure should be chosen to bring the boiling point to a manageable temperature (e.g., below 100 °C) to prevent thermal degradation.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Equilibration: Allow the system to equilibrate by adjusting the heat so that a steady reflux is established in the column.

  • Collect Fractions: Slowly begin to collect the distillate. Discard the initial fraction (forerun), which may contain lower-boiling impurities. Collect the main fraction at a steady temperature and pressure.

  • Termination: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

  • Analysis: Analyze the purity of the collected fractions using GC-MS.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Selection: Identify a "soluble" solvent in which this compound is soluble when hot but sparingly soluble when cold, and an "insoluble" solvent in which it is poorly soluble even when hot. Common choices for fluorinated aromatic compounds include hydrocarbon/ether or alcohol/water mixtures.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "soluble" solvent.

  • Induce Saturation: While the solution is hot, add the "insoluble" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "soluble" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Check the purity of the crystals by GC-MS and measure the melting point.

Protocol 3: Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel as the stationary phase using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with a suitable mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities. For example, start with pure hexane and gradually increase the proportion of ethyl acetate or dichloromethane.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Analysis: Confirm the purity of the final product using GC-MS.

References

Technical Support Center: Analysis of 3-Chloro-2,5,6-trifluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2,5,6-trifluoropyridine and analyzing its reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected major products and byproducts in a typical nucleophilic substitution reaction with this compound?

A1: In nucleophilic aromatic substitution (SNAAr) reactions, the incoming nucleophile can replace one of the halogen substituents. The position of substitution depends on the nature of the nucleophile and the reaction conditions. The fluorine atoms on the pyridine ring are highly activating, making them susceptible to substitution. The primary product is typically the monosubstituted product where the nucleophile replaces one of the fluorine atoms, most likely at the 2- or 6-position due to electronic activation.

Common byproducts can include:

  • Isomeric monosubstituted products: Substitution at other positions on the pyridine ring.

  • Di- or poly-substituted products: Where more than one halogen has been replaced by the nucleophile.

  • Hydrolysis products: If water is present in the reaction, a hydroxyl group may substitute a halogen.

  • Unreacted starting material: this compound.

Q2: My chromatogram shows several unexpected peaks. How can I tentatively identify them as byproducts?

A2: Tentative identification can be achieved by examining the mass spectrum of each unknown peak. Look for the molecular ion peak (M+) and characteristic isotope patterns. For compounds containing one chlorine atom, you will observe an M+2 peak with an intensity of about one-third of the M+ peak. Analyze the fragmentation patterns to identify characteristic losses. For example, the loss of a chlorine radical (·Cl), a fluorine radical (·F), or fragments related to your nucleophile can provide clues about the structure of the byproduct. Comparing the retention times and mass spectra to the data in the "Potential Byproducts and their Mass Spectral Data" table below can aid in identification.

Q3: I am observing significant peak tailing for my analytes. What are the common causes and solutions?

A3: Peak tailing in GC-MS analysis of halogenated pyridines can be caused by several factors:

  • Active sites in the GC system: Silanol groups in the injector liner, column, or detector can interact with the basic pyridine nitrogen, causing tailing.

    • Solution: Use a deactivated injector liner and a high-quality, inert GC column (e.g., a 5% phenyl-methylpolysiloxane phase). Periodically bake out the column and replace the liner and septum.

  • Column contamination: Accumulation of non-volatile residues from your sample matrix.

    • Solution: Trim the first few centimeters of the column from the injector end. If tailing persists, the column may need to be replaced.

  • Improper column installation: A poor cut on the column end or incorrect insertion depth into the injector or detector.

    • Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for proper column installation.

Q4: How can I improve the resolution between isomeric byproducts?

A4: Separating isomers can be challenging. Here are some strategies to improve resolution:

  • Optimize the GC oven temperature program: Use a slower temperature ramp rate to allow for better separation of closely eluting compounds. An initial isothermal period at a lower temperature can also help improve the separation of early-eluting isomers.

  • Use a longer GC column: A longer column provides more theoretical plates, which can enhance separation.

  • Select a different column stationary phase: If you are using a non-polar column, switching to a mid-polar or polar phase may alter the elution order and improve the separation of your specific isomers.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No peaks or very small peaks for the expected product Injection issue (e.g., clogged syringe, incorrect injection volume).Verify syringe is clean and functioning properly. Ensure correct injection volume and technique.
Leak in the GC system.Check for leaks at the injector, column fittings, and detector using an electronic leak detector.
Incorrect GC-MS parameters (e.g., wrong temperature program, incorrect mass range).Verify all GC and MS parameters are set according to the recommended experimental protocol.
Broad or tailing peaks Active sites in the GC system (liner, column).Use a deactivated liner and an inert column. Replace the liner and septum regularly.
Column contamination.Trim the front end of the column. If the problem persists, replace the column.
Sample overload.Dilute the sample and reinject.
Poor resolution between peaks Inadequate GC separation.Optimize the oven temperature program (slower ramp rate). Use a longer GC column or a different stationary phase.
Presence of unexpected peaks Byproduct formation.Analyze the mass spectra of the unknown peaks and compare them to the potential byproduct data table.
Contamination from solvent, reagents, or glassware.Run a blank analysis of the solvent. Ensure all reagents and glassware are clean.
Carryover from a previous injection.Run a solvent blank after a concentrated sample to check for carryover. Clean the syringe and injector if necessary.
Inconsistent retention times Fluctuations in carrier gas flow rate.Check the gas supply and regulators. Check for leaks in the gas lines.
Changes in the GC column (e.g., aging, contamination).Condition the column. If the issue persists, trim or replace the column.

Data Presentation

Table 1: Potential Byproducts in this compound Reactions and their Predicted Mass Spectral Data
Compound Name Molecular Formula Molecular Weight ( g/mol ) Predicted Key Mass Fragments (m/z) Notes
This compound (Starting Material)C₅HClF₃N167.52167 (M+), 169 (M+2), 132, 101Isotope pattern for one chlorine atom.
2-Nu-3-chloro-5,6-difluoropyridineC₅H(Nu)ClF₂NVaries(M+), (M+2), (M-Cl), (M-F), fragments of Nu"Nu" represents the nucleophile. Molecular weight and fragments will depend on the specific nucleophile used.
4-Nu-3-chloro-2,5-difluoropyridineC₅H(Nu)ClF₂NVaries(M+), (M+2), (M-Cl), (M-F), fragments of NuIsomer of the 2-substituted product.
2,6-DiNu-3-chloro-5-fluoropyridineC₅(Nu)₂ClF₂NVaries(M+), (M+2), (M-Cl), (M-F), fragments of NuDi-substituted byproduct.
3-Chloro-2,5,6-trifluoro-4-hydroxypyridineC₅HClF₃NO183.52183 (M+), 185 (M+2), 154, 126Potential hydrolysis byproduct.

Note: The m/z values are for the most abundant isotope. The presence of a chlorine atom will result in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak.

Experimental Protocols

Sample Preparation for GC-MS Analysis
  • Quench the Reaction: At the desired time point, quench the reaction by adding a suitable quenching agent (e.g., water, saturated ammonium chloride solution).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.

  • Combine and Dry: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filtration: Filter the solution to remove the drying agent.

  • Concentration: If necessary, carefully concentrate the sample under a gentle stream of nitrogen or using a rotary evaporator. Avoid complete dryness.

  • Dilution: Dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) with a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Method Parameters
  • Gas Chromatograph (GC):

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1) or Splitless, depending on sample concentration.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40 - 500

    • Scan Mode: Full Scan

Visualizations

Reaction_Byproduct_Formation start This compound + Nucleophile (Nu) main_product Monosubstituted Product (e.g., 2-Nu-3-chloro-5,6-difluoropyridine) start->main_product Major Pathway isomer Isomeric Monosubstituted Product start->isomer Side Reaction polysubstituted Di/Poly-substituted Product start->polysubstituted Side Reaction hydrolysis Hydrolysis Product (if H2O is present) start->hydrolysis Side Reaction unreacted Unreacted Starting Material start->unreacted

Caption: Potential reaction pathways and byproduct formation.

GCMS_Workflow sample_prep 1. Sample Preparation (Quench, Extract, Dry, Dilute) injection 2. GC Injection sample_prep->injection separation 3. GC Separation (Capillary Column) injection->separation ionization 4. Ionization (EI) separation->ionization mass_analysis 5. Mass Analysis (Quadrupole) ionization->mass_analysis detection 6. Detection mass_analysis->detection data_analysis 7. Data Analysis (Chromatogram & Mass Spectra) detection->data_analysis identification 8. Byproduct Identification data_analysis->identification

Caption: Experimental workflow for GC-MS analysis.

Technical Support Center: Optimizing Fluorination of Polychloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction conditions for the fluorination of polychloropyridines. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the fluorination of polychloropyridines?

A1: The most common and industrially significant method is the Halex (halogen exchange) reaction. This typically involves reacting a polychloropyridine with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), at high temperatures.[1][2] Vapor-phase fluorination using anhydrous hydrogen fluoride (HF) over a catalyst is another method.[3][4] More recently, methods using milder reagents like anhydrous tetrabutylammonium fluoride (TBAF) have been developed for fluorinating chloropyridines at room temperature.[5]

Q2: What are the key safety precautions when performing these fluorination reactions?

A2: The primary hazard is the use of hydrogen fluoride (HF), either directly or generated in situ. HF is extremely corrosive and toxic.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including double gloves (neoprene over butyl), a lab coat, an acid-resistant apron, chemical splash goggles, and a face shield.[6] Anhydrous HF is particularly dangerous due to the risk of inhalation of its fumes.[6] A calcium gluconate gel should be readily available as a first aid measure for skin contact with HF.[6] Reactions at high temperatures and pressures in autoclaves also require appropriate safety measures and equipment.

Q3: How can I minimize the formation of byproducts?

A3: Byproduct formation, such as incompletely fluorinated pyridines or tar, is a common issue. To minimize byproducts, it is crucial to use anhydrous reagents and solvents, as moisture can lead to undesired side reactions.[7] Controlling the reaction temperature is also critical; stepwise temperature increases can improve selectivity. For instance, a lower initial temperature can favor the formation of mono-fluorinated intermediates, followed by a higher temperature to drive the reaction to the desired polyfluorinated product.[8] The choice of solvent can also influence the product distribution, with polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or sulfolane being common choices.[1]

Q4: What is the role of a phase-transfer catalyst (PTC) in these reactions?

A4: Phase-transfer catalysts, such as tetraphenylphosphonium bromide or tetrabutylphosphonium bromide, are often used in reactions with solid fluoride salts (like KF) in a liquid organic phase.[8] The PTC facilitates the transfer of the fluoride anion from the solid phase to the organic phase where the reaction with the polychloropyridine occurs.[9][10] This can significantly increase the reaction rate and allow for lower reaction temperatures.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the fluorination of polychloropyridines.

Problem Possible Causes Solutions
Low or No Conversion of Starting Material 1. Inactive fluorinating agent due to moisture.[7]2. Insufficient reaction temperature or time.3. Poor solubility of the fluoride salt.1. Ensure all reagents (especially KF) and solvents are rigorously dried before use. KF should be vacuum-dried at high temperature.[8]2. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by GC-MS.[11][12][13][14]3. Add a phase-transfer catalyst to improve the solubility and reactivity of the fluoride salt.[8]
Formation of Multiple Products/Low Selectivity 1. Reaction temperature is too high, leading to over-fluorination or decomposition.2. Non-optimal solvent choice.3. Presence of impurities in the starting material.1. Optimize the temperature profile. A stepwise increase in temperature can improve selectivity.[8]2. Screen different polar aprotic solvents (e.g., NMP, sulfolane, DMF).[1]3. Purify the starting polychloropyridine before the reaction.
Tar Formation 1. Excessively high reaction temperatures.2. Presence of moisture or other impurities.1. Lower the reaction temperature and ensure even heating.2. Use anhydrous reagents and solvents.
Catalyst Deactivation (in vapor-phase fluorination) 1. Coking or poisoning of the catalyst surface.1. Regenerate the catalyst according to the manufacturer's instructions, which may involve treatment with air or other oxidizing agents.

Below is a troubleshooting workflow to address low reaction yield.

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion no_conversion Low or No Conversion check_conversion->no_conversion GC-MS Analysis incomplete_conversion Incomplete Conversion no_conversion->incomplete_conversion Some conversion check_reagents Verify Activity of Fluorinating Agent (e.g., check for moisture) no_conversion->check_reagents No conversion side_products Significant Side Products incomplete_conversion->side_products Yes optimize_conditions Increase Reaction Time and/or Temperature incomplete_conversion->optimize_conditions No optimize_selectivity Optimize Temperature Profile (e.g., stepwise heating) side_products->optimize_selectivity solution1 solution1 check_reagents->solution1 Solution: Dry reagents rigorously. Consider new batch of fluorinating agent. solution2 solution2 optimize_conditions->solution2 Solution: Run kinetics to find optimal time and temperature. solution3 solution3 optimize_selectivity->solution3 Solution: Lower initial temperature. Screen different solvents.

Caption: Troubleshooting workflow for low yield in polychloropyridine fluorination.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various fluorination reactions of polychloropyridines.

Table 1: Fluorination of Pentachloropyridine to Pentafluoropyridine

Starting MaterialFluorinating AgentCatalystSolventTemperature (°C)Time (h)Yield of Pentafluoropyridine (%)Reference
PentachloropyridineAnhydrous KFNoneNone5001275[1]
PentachloropyridineAnhydrous KFNoneN-methyl-2-pyrrolidone20020Mixture of fluoro- and chlorofluoropyridines[1]
PentachloropyridineAnhydrous KFNoneNone300-550-60-70[1]

Table 2: Fluorination of Other Polychloropyridines

| Starting Material | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2,3,5-Trichloropyridine | KF | Tetraphenylphosphonium bromide | Sulfolane | 180 -> 200 | 5 -> 12 | 2,3-Difluoro-5-chloropyridine | 39.1 |[8] | | 2,3,5,6-Tetrachloropyridine | KF | None | Dimethyl sulfone | 200 | - | 2,6-Difluoro-3,5-dichloropyridine | - |[2] | | 3,5-Dichloropyridines | Anhydrous TBAF | None | Acetonitrile | Room Temp | 1-2 | 3,5-Difluoropyridine | High |[5][7] |

Experimental Protocols

Protocol 1: Synthesis of Pentafluoropyridine from Pentachloropyridine (Autoclave Method)

This protocol is adapted from the method described by Chambers et al.[15]

Materials:

  • Pentachloropyridine

  • Anhydrous potassium fluoride (KF), dried under vacuum at 150°C for 48 hours.

  • High-pressure autoclave

Procedure:

  • In a dry environment, charge the autoclave with pentachloropyridine and a 10-fold molar excess of anhydrous potassium fluoride.

  • Seal the autoclave and ensure all fittings are secure.

  • Heat the autoclave to 500°C and maintain this temperature for 12 hours. The pressure will be autogenous.

  • After 12 hours, cool the autoclave to room temperature.

  • Carefully vent any residual pressure.

  • Open the autoclave and extract the product mixture with a suitable solvent (e.g., diethyl ether).

  • Filter the mixture to remove the inorganic salts.

  • The resulting solution contains a mixture of fluorinated pyridines. Isolate the pentafluoropyridine by fractional distillation.

Protocol 2: Synthesis of 2,3-Difluoro-5-chloropyridine using a Phase-Transfer Catalyst

This protocol is based on the method described in patent CN101648904B.[8]

Materials:

  • 2,3,5-Trichloropyridine

  • Potassium fluoride (KF), dried under vacuum at 140°C for 12 hours.

  • Tetraphenylphosphonium bromide

  • Sulfolane (tetramethylene sulfone)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel equipped with a stirrer, condenser, and inert gas inlet, add 2,3,5-trichloropyridine (0.1 mol), anhydrous KF (0.24 mol), and 50 mL of sulfolane under a nitrogen atmosphere.

  • Heat the mixture to 120°C with stirring.

  • Add tetraphenylphosphonium bromide (1.2 g).

  • Increase the temperature to 180°C and maintain for 5 hours.

  • Further increase the temperature to 200°C and maintain for 12 hours.

  • Monitor the reaction progress by GC analysis.

  • Upon completion, cool the reaction mixture and isolate the product by distillation under reduced pressure.

Experimental Workflow Diagram

The following diagram outlines a general workflow for optimizing the fluorination of polychloropyridines.

G General Workflow for Optimizing Polychloropyridine Fluorination start Define Target Fluorinated Pyridine lit_review Literature Review for Starting Conditions start->lit_review reagent_prep Prepare Anhydrous Reagents and Solvents lit_review->reagent_prep initial_rxn Run Initial Small-Scale Reaction reagent_prep->initial_rxn analysis Analyze Product Mixture (GC-MS, NMR) initial_rxn->analysis evaluation Evaluate Yield and Selectivity analysis->evaluation optimization Optimization Loop evaluation->optimization Low Yield or Selectivity scale_up Scale-up Reaction evaluation->scale_up Acceptable temp temp optimization->temp Vary Temperature time time optimization->time Vary Time catalyst catalyst optimization->catalyst Screen Catalysts (PTC) solvent solvent optimization->solvent Screen Solvents temp->initial_rxn time->initial_rxn catalyst->initial_rxn solvent->initial_rxn

Caption: A general workflow for the optimization of polychloropyridine fluorination reactions.

References

Technical Support Center: Managing Exothermic Events in Fluorinated Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated pyridines. The focus is on anticipating and managing exothermic events to ensure laboratory safety and reaction success.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of fluorinated pyridines.

Issue 1: Rapid, Uncontrolled Temperature Increase During a Balz-Schiemann Reaction

Question: I am performing a Balz-Schiemann reaction to synthesize a fluorinated pyridine from an aminopyridine. Upon addition of the diazotizing agent (e.g., sodium nitrite), I observed a rapid and uncontrolled increase in the reaction temperature, leading to vigorous gas evolution. What went wrong and how can I prevent this?

Answer:

A rapid, uncontrolled temperature increase during a Balz-Schiemann reaction is a critical safety concern, often indicative of a potential thermal runaway. The thermal decomposition of the intermediate diazonium salts can be highly exothermic.[1] The primary causes and solutions are outlined below:

  • Inadequate Cooling: The diazotization step is highly exothermic. Standard ice baths may not be sufficient, especially on a larger scale.

  • Addition Rate Too Fast: Adding the diazotizing agent too quickly can lead to a rapid accumulation of the unstable diazonium salt, resulting in a sudden, uncontrolled decomposition.[2]

  • Localized Hotspots: Poor mixing can lead to localized concentrations of reagents and hotspots, initiating a runaway reaction.

Recommended Actions & Preventative Measures:

  • Improve Thermal Control:

    • Use a cryostat or a cooling bath with a mixture such as dry ice/acetone to maintain a consistently low temperature (typically 0-5 °C or lower).

    • Ensure the reaction vessel is adequately submerged in the cooling bath.

    • Monitor the internal reaction temperature continuously with a calibrated thermometer or thermocouple.

  • Control Reagent Addition:

    • Add the diazotizing agent slowly and portion-wise, or as a dilute solution via a syringe pump.

    • Monitor the internal temperature closely during the addition. If the temperature rises above the set point, pause the addition until it has stabilized.

  • Ensure Efficient Mixing:

    • Use an overhead stirrer for larger scale reactions to ensure homogenous mixing and prevent localized heating. A magnetic stir bar may be insufficient for viscous mixtures or larger volumes.

  • Consider Continuous Flow Chemistry:

    • For scalable and safer synthesis, transitioning to a continuous flow reactor is highly recommended.[1][3][4] Flow chemistry offers superior heat transfer and control over reaction parameters, minimizing the accumulation of hazardous intermediates.[3][5]

Issue 2: Exotherm Observed During Nucleophilic Aromatic Substitution (SNAr) with Fluoride Salts

Question: I am attempting to synthesize a 2-fluoropyridine derivative via a nucleophilic aromatic substitution (SNAr) reaction using a 2-chloropyridine precursor and potassium fluoride (KF). I noticed a significant exotherm upon heating the reaction mixture. How can I better control this?

Answer:

SNAr reactions on electron-deficient rings like pyridine, especially at the 2- and 4-positions, can be highly exothermic, particularly when using reactive fluoride sources. The high reactivity of 2-halopyridines towards nucleophilic attack is a known factor.[6]

Control Strategies:

  • Solvent Choice: Use a high-boiling point, polar aprotic solvent such as DMSO, DMF, or sulfolane to help dissipate heat effectively.

  • Portion-wise Addition of Substrate: Instead of adding all the 2-chloropyridine at once, add it in portions to the heated mixture of KF and solvent. This allows the exotherm from each portion to be controlled before adding the next.

  • Controlled Heating: Use an oil bath with a temperature controller and an internal thermometer to carefully monitor and control the reaction temperature. Avoid direct heating with a heating mantle, which can lead to hotspots.

  • Use of Phase-Transfer Catalysts: A phase-transfer catalyst can sometimes allow for lower reaction temperatures by improving the solubility and reactivity of the fluoride salt, potentially leading to a more controlled reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main types of fluorination reactions for pyridines, and what are their associated exothermic risks?

A1: The primary methods for synthesizing fluorinated pyridines each carry different levels of exothermic risk. A summary is provided in the table below.

Reaction Type Description Typical Reagents Exothermic Risk Key Control Measures
Balz-Schiemann Reaction Conversion of an aminopyridine to a diazonium salt, followed by thermal decomposition to the fluoropyridine.[7][8]NaNO₂, HBF₄ or HF-Pyridine[2][5]High: Diazotization and thermal decomposition are highly exothermic and can be explosive.[1]Strict low-temperature control, slow reagent addition, use of continuous flow reactors.[3][4]
Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group (e.g., Cl, NO₂) on the pyridine ring with a fluoride source.KF, CsFModerate to High: Can be significantly exothermic, especially with activated substrates (e.g., 2- or 4-halopyridines).Controlled heating, portion-wise substrate addition, use of high-boiling point solvents.
C-H Fluorination Direct conversion of a C-H bond to a C-F bond.AgF₂Low to Moderate: Reactions with AgF₂ can be run at ambient temperature, but a slight exotherm may be observed.[9][10]Monitoring internal temperature, use of a water bath for large-scale reactions.[10]
Electrophilic Fluorination Use of an electrophilic fluorine source to fluorinate the pyridine ring.Selectfluor®Substrate Dependent: Can range from low to moderate.Controlled addition of the fluorinating agent, temperature monitoring.

Q2: How can I quantitatively assess the exothermic risk of a new fluorination reaction before scaling up?

A2: It is crucial to perform a thorough safety assessment before scaling up any potentially exothermic reaction. The following techniques are recommended:

  • Reaction Calorimetry (RC1): This technique measures the heat flow of a reaction in real-time, providing critical data on the total heat of reaction, the rate of heat release, and the maximum temperature of the synthetic reaction (MTSR). This data is essential for safe scale-up.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for starting materials, intermediates, and the final product. This helps to establish a safe operating temperature window.

Q3: What is a safe experimental setup for a laboratory-scale (batch) Balz-Schiemann reaction?

A3: A safe lab-scale setup for a Balz-Schiemann reaction prioritizes temperature control and containment. Below is a diagram illustrating a recommended workflow for setting up such a reaction.

G Workflow for Safe Batch Balz-Schiemann Reaction Setup cluster_prep Preparation cluster_reaction Reaction cluster_decomposition Controlled Decomposition cluster_emergency Emergency Preparedness A Don Appropriate PPE (Face Shield, Blast Shield, Protective Gloves) B Assemble Reaction Vessel in Fume Hood A->B C Charge Aminopyridine and HBF4 B->C D Cool Reaction Mixture to 0-5 °C (Cryostat or Dry Ice/Acetone Bath) C->D E Prepare Dilute Solution of NaNO2 F Slowly Add NaNO2 Solution via Syringe Pump D->F E->F G Continuously Monitor Internal Temperature F->G H Maintain Low Temperature for 1-2 hours G->H L Have Quenching Agent Ready (e.g., Cold Sulfamic Acid Solution) G->L If Temp > Setpoint I Slowly Warm to Room Temperature H->I J Gently Heat to Initiate Decomposition (Monitor Gas Evolution) I->J K Maintain Controlled Temperature Until Gas Evolution Ceases J->K M Ensure Clear Access to Emergency Shower/Eyewash G Continuous Flow Balz-Schiemann Reaction cluster_reagents Reagent Streams cluster_diazotization Diazotization Stage cluster_fluorination Fluorination Stage cluster_workup Workup A Stream A: 2-Aminopyridine in HBF4(aq) C T-Mixer A->C B Stream B: NaNO2 in Water B->C D Tubing Reactor 1 (Residence Time: ~10 min) Temperature: 10 °C C->D E Tubing Reactor 2 (Residence Time: ~5 s) Temperature: 60 °C D->E F Back Pressure Regulator E->F G Collection Vessel (Quench/Separation) F->G G Troubleshooting Exothermic Events A Uncontrolled Exotherm Detected B Is the reaction a Balz-Schiemann? A->B C Is the reaction an SNAr? B->C No E Immediately stop reagent addition. Increase cooling capacity. Prepare for quenching. B->E Yes D Is the reaction a C-H Fluorination? C->D No F Stop heating. Allow to cool. Consider portion-wise addition on retry. C->F Yes G Ensure efficient stirring. Check for localized hotspots. Use a water bath. D->G Yes H Review protocol. Consider switching to continuous flow for scale-up. E->H F->H G->H

References

Technical Support Center: Effective Workup Procedures for Removing Catalysts from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for removing catalysts from reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workups.

Troubleshooting Guides

This section addresses specific issues users might encounter during catalyst removal, offering step-by-step solutions.

Issue 1: Incomplete Removal of Heterogeneous Catalyst by Filtration

  • Symptoms:

    • The filtrate remains colored (e.g., black or grey for Palladium on carbon).

    • Analysis of the product (e.g., by ICP-MS) reveals high levels of residual catalyst.

  • Possible Causes and Solutions:

Possible CauseSuggested Solutions
Fine Catalyst Particles Passing Through Filter 1. Use a Finer Filter Medium: Switch from standard filter paper to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm). 2. Optimize Celite® Filtration: Ensure the Celite® pad is 1-2 cm thick and properly packed. Pre-wetting the pad with the solvent can enhance its effectiveness. Consider passing the filtrate through a second Celite® pad.[1]
Soluble Catalyst Species Present 1. Change Removal Method: Filtration is only effective for insoluble catalysts. For soluble catalysts, consider methods like scavenging, precipitation, or chromatography.[1] 2. Induce Precipitation: Attempt to precipitate the soluble catalyst by adding an anti-solvent before filtration.
Colloidal Catalyst Formation 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal catalyst prior to filtration.[1]

Issue 2: Low Efficiency of Metal Scavengers

  • Symptoms:

    • Residual metal levels in the product remain above the desired limit after treatment with a scavenger.

  • Possible Causes and Solutions:

Possible CauseSuggested Solutions
Incorrect Scavenger Selection 1. Consider Metal's Oxidation State: For example, thiol-based scavengers are generally effective for Pd(II).[1] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent (aqueous vs. organic).[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[2]
Insufficient Scavenger Amount or Reaction Time 1. Increase Scavenger Equivalents: Typically, 4-8 molar equivalents of the scavenger with respect to the residual metal concentration are used for initial screening.[2] 2. Extend Reaction Time and/or Increase Temperature: While many scavenging processes are complete within an hour at room temperature, increasing the time and/or temperature can improve efficiency.[2]
Strong Catalyst-Product Chelation 1. Employ a High-Affinity Scavenger: Use a scavenger specifically designed for the metal . For example, thiol-based or dimercaptotriazine (DMT)-based scavengers are often effective for palladium.[2] 2. Pre-treatment: Consider a pre-treatment step, such as mild oxidation or reduction, to convert the catalyst into a more easily removable species.[2]

Issue 3: Significant Product Loss During Removal Process

  • Symptoms:

    • Low yield of the final product after the catalyst removal step.

  • Possible Causes and Solutions:

Possible CauseSuggested Solutions
Non-specific Adsorption onto Scavenger or Activated Carbon 1. Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[3] 2. Screen Different Adsorbents: Some scavengers and types of activated carbon exhibit lower non-specific binding.[3] 3. Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption.[2]
Product Co-precipitation with Catalyst 1. Optimize Precipitation Conditions: Adjust the pH, temperature, or anti-solvent addition rate to favor selective precipitation of the catalyst.
Product Degradation 1. Use Milder Removal Conditions: If the product is sensitive to heat or certain chemicals, opt for room-temperature methods like scavenging or mild filtration.[3]

Issue 4: Inconsistent Catalyst Removal Results Between Batches

  • Symptoms:

    • The efficiency of the catalyst removal process varies significantly from one experiment to another.

  • Possible Causes and Solutions:

Possible CauseSuggested Solutions
Variability in Final Catalyst State 1. Standardize Reaction Work-up: A consistent work-up procedure before catalyst removal helps to minimize variations in the catalyst species (e.g., oxidation state, coordination).[2] 2. Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of catalyst species.[2]
Inconsistent Procedure Application 1. Develop a Detailed Protocol: Ensure all steps of the removal process are clearly defined and followed consistently.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual metal catalysts?

A1: The choice of method depends on the nature of the catalyst (homogeneous or heterogeneous), the scale of the reaction, and the desired level of purity. Common methods include:

  • Filtration: Effective for heterogeneous catalysts. This is often done using a pad of Celite® to remove fine particles.[4]

  • Scavenging: Utilizes solid-supported materials (scavengers) with functional groups that have a high affinity for the metal catalyst.[2]

  • Activated Carbon Treatment: A cost-effective method for adsorbing residual catalysts, though it can sometimes lead to product loss due to non-specific binding.[3]

  • Chromatography: Passing the reaction mixture through a plug of silica gel or alumina can effectively remove polar catalyst residues.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble catalyst species.[5]

  • Precipitation: The catalyst can be precipitated by changing the solvent system or adjusting the pH, followed by filtration.[6]

Q2: How do I choose the right metal scavenger for my catalyst?

A2: The selection of a metal scavenger depends on several factors:

  • The Metal to be Removed: Different scavengers have varying affinities for different metals.

  • The Metal's Oxidation State: The effectiveness of a scavenger can be dependent on the oxidation state of the metal.

  • The Solvent System: Ensure the scavenger is compatible with the reaction solvent.

  • The Nature of Your Product: The scavenger should not have a high affinity for your product to avoid yield loss. It is often recommended to perform a screening of several different scavengers to find the most effective one for your specific application.[3]

Q3: Which catalyst removal methods are most suitable for large-scale synthesis?

A3: For industrial applications, scalability is a critical factor. The following methods are generally well-suited for large-scale processes:

  • Activated Carbon Treatment: This is a cost-effective and widely used method in pharmaceutical manufacturing.[3]

  • Scavengers in Flow Chemistry: Using scavenger-packed cartridges in a continuous flow setup is highly scalable.[3]

  • Crystallization: As a purification technique, crystallization is inherently scalable for isolating the final product from catalyst residues.[3]

  • Filtration: For heterogeneous catalysts, various industrial-scale filtration systems are available.

Q4: Can I use a combination of methods for more efficient catalyst removal?

A4: Yes, a multi-step approach can be highly effective. For example, an initial filtration or treatment with activated carbon can be followed by a "polishing" step using a high-affinity metal scavenger to reduce catalyst levels to very low parts-per-million (ppm) or even parts-per-billion (ppb).[3]

Data Presentation

Table 1: Comparison of Catalyst Removal Efficiency for Palladium

Removal MethodCatalyst SpeciesInitial Pd (ppm)Final Pd (ppm)Efficiency (%)Reference
Scavenging (MP-TMT)Pd(OAc)₂33,000<200>99.4[7]
Scavenging (Si-TMT)Various Pd catalysts>500<100>80[8]
Scavenging (Thiourea Alkyl Silica)Pd catalyst150-220<1>99.3[9]
Activated CarbonDichlorobis(TPP)Pd(II)500~65~87[10]
Scavenging (Si-Thiol)Dichlorobis(TPP)Pd(II)500<9>98.2[10]

Table 2: Comparison of Catalyst Removal Efficiency for Ruthenium

Removal MethodCatalyst SpeciesInitial Ru (ppm)Final Ru (ppm)Efficiency (%)Reference
Aqueous Extraction + Activated CarbonGrubbs II Catalyst~4400<0.04>99.99[1]
Aqueous Extraction + THMPGrubbs II Catalyst~4400<10>99.7[1]
Scavenging (THMP) + CharcoalRCM product6233294.9[11]
Extraction (cysteine) + CrystallizationRCM product-148-[11]

Experimental Protocols

Protocol 1: Removal of a Heterogeneous Catalyst by Filtration through Celite®

  • Prepare the Filter Pad: a. Select a Büchner or sintered glass funnel that is appropriately sized for the volume of your reaction mixture. b. Place a piece of filter paper in the funnel, ensuring it lies flat and covers all the holes. c. In a separate beaker, create a slurry of Celite® in the same solvent as your reaction mixture. d. Pour the Celite® slurry into the funnel and apply a gentle vacuum to form an even pad of Celite® (typically 1-2 cm thick).[12] e. Wash the Celite® pad with fresh solvent to remove any fine particles.

  • Filter the Reaction Mixture: a. If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity. b. Slowly pour the reaction mixture onto the center of the Celite® pad, avoiding disturbance of the pad surface. c. Apply a gentle vacuum to draw the solution through the filter.

  • Wash and Collect: a. Once all the reaction mixture has passed through, wash the filter cake with fresh solvent to recover any remaining product.[12] b. Combine the filtrate and the washings. This solution contains your product, free from the heterogeneous catalyst.

Protocol 2: Catalyst Removal Using a Bulk Scavenger

  • Select and Prepare the Scavenger: a. Based on the catalyst used and a potential screening, select an appropriate metal scavenger. b. Calculate the required amount of scavenger, typically 4-8 molar equivalents relative to the residual metal concentration.[2]

  • Scavenging Process: a. Dissolve the crude reaction mixture in a suitable solvent. b. Add the scavenger to the solution. c. Stir the mixture at room temperature or a slightly elevated temperature for a period of 1 to 16 hours, depending on the scavenger's efficiency.[3]

  • Isolation of the Product: a. Filter the mixture to remove the solid-supported scavenger, which now has the catalyst bound to it. b. Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.[3] c. Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Catalyst Removal Using Activated Carbon

  • Prepare the Solution: a. Dissolve the crude product containing the catalyst in a suitable solvent (e.g., THF, ethyl acetate).

  • Treatment with Activated Carbon: a. Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution. b. Stir the mixture at room temperature or a slightly elevated temperature for several hours (e.g., 2-18 hours).[3]

  • Filtration and Product Recovery: a. Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through. b. Wash the activated carbon on the filter with fresh solvent to minimize product loss. c. Combine the filtrate and the washings and remove the solvent under reduced pressure.

Protocol 4: Catalyst Removal by Liquid-Liquid Extraction

This protocol is suitable for removing catalysts that have different solubilities in two immiscible liquids (e.g., an organic solvent and an aqueous solution).

  • Prepare for Extraction: a. Transfer the reaction mixture to a separatory funnel. b. Add an immiscible solvent in which the catalyst has a higher solubility. For example, if your product is in an organic solvent, you might wash with an aqueous solution to remove a water-soluble catalyst.[13]

  • Perform the Extraction: a. Stopper the funnel and shake it gently, periodically venting to release any pressure buildup.[14] b. Allow the layers to separate completely.

  • Separate and Repeat: a. Drain the lower layer into a flask. b. Pour the upper layer out through the top of the funnel into a separate flask. c. The extraction process can be repeated with fresh portions of the extraction solvent to improve removal efficiency.[13] d. Combine the layers containing your product.

Protocol 5: Catalyst Removal by Precipitation

  • Induce Precipitation: a. Dissolve the crude reaction mixture in a suitable solvent. b. Induce precipitation of the catalyst by either:

    • Adding an Anti-solvent: Slowly add a solvent in which the catalyst is insoluble.
    • Adjusting the pH: For catalysts that are soluble at a certain pH, adjust the pH of the solution to a point where the catalyst precipitates. This is often done by adding an acid or a base dropwise while stirring.[15][16]

  • Isolate the Product: a. Allow the precipitate to fully form. This may require stirring for a period of time. b. Filter the mixture to remove the precipitated catalyst. c. Wash the filter cake with the solvent to recover any entrained product. d. The filtrate contains the purified product.

Mandatory Visualizations

experimental_workflow cluster_start Start cluster_process Catalyst Removal Process cluster_end Finish start Crude Reaction Mixture dissolve Dissolve in Appropriate Solvent start->dissolve add_remover Add Removal Agent (e.g., Scavenger, Activated Carbon) dissolve->add_remover agitate Agitate/Stir (Time and Temperature Dependent) add_remover->agitate separate Separate Catalyst (e.g., Filtration) agitate->separate end Purified Product separate->end

Caption: A generalized experimental workflow for catalyst removal.

decision_tree start Start: Remove Catalyst catalyst_type Homogeneous or Heterogeneous? start->catalyst_type heterogeneous Filtration (e.g., through Celite®) catalyst_type->heterogeneous Heterogeneous homogeneous Product Sensitivity? catalyst_type->homogeneous Homogeneous sensitive Room Temperature Methods homogeneous->sensitive Sensitive robust Consider Scalability homogeneous->robust Robust scavenging Scavenging sensitive->scavenging extraction Liquid-Liquid Extraction sensitive->extraction robust->scavenging activated_carbon Activated Carbon robust->activated_carbon crystallization Crystallization robust->crystallization

References

stability of 3-Chloro-2,5,6-trifluoropyridine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Chloro-2,5,6-trifluoropyridine under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic and basic solutions?

A1: Based on the general reactivity of halogenated pyridines, this compound is expected to be relatively stable under neutral and acidic conditions. However, it is anticipated to be unstable under basic conditions due to susceptibility to nucleophilic aromatic substitution by hydroxide ions. This can lead to the displacement of the chloro and/or fluoro substituents, resulting in degradation of the compound.

Q2: Which halogen is most likely to be displaced under basic conditions?

Q3: What are the likely degradation products under basic conditions?

A3: Under basic conditions, the degradation of this compound is expected to proceed via hydrolysis, where the chloro and/or fluoro groups are replaced by hydroxyl groups. This would result in the formation of various hydroxylated trifluoropyridines or chlorinated/fluorinated pyridinols. The exact product profile will depend on the reaction conditions (e.g., temperature, concentration of base, and reaction time).

Q4: Are there any specific safety precautions I should take when handling this compound, especially during stability studies?

A4: Yes. Halogenated pyridines can be hazardous. Based on data for similar compounds, this compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always consult the Safety Data Sheet (SDS) before use.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
Rapid disappearance of the parent compound in a basic buffer. The compound is unstable under basic conditions, leading to rapid degradation.- Lower the pH of your solution if the experimental conditions allow. - Perform the experiment at a lower temperature to decrease the degradation rate. - Shorten the experiment duration. - Use a less nucleophilic buffer if possible.
Inconsistent analytical results for stability samples. - Adsorption of the compound onto the surface of the sample vial. - Volatility of the compound leading to loss from the sample. - Incomplete quenching of the degradation reaction before analysis.- Use silanized glass or polypropylene vials. - Ensure sample vials are tightly sealed. - Immediately quench the reaction by neutralizing the sample with an appropriate acid and/or diluting it in a suitable solvent for analysis.
Appearance of multiple unknown peaks in the chromatogram of a basic sample. Formation of various degradation products.- Use a mass spectrometry (MS) detector to identify the mass of the unknown peaks. This can help in elucidating the structure of the degradation products. - Adjust the chromatographic method (e.g., gradient, column) to achieve better separation of the peaks.
No degradation observed under acidic conditions, even at elevated temperatures. The compound is likely stable under these conditions.- This is the expected behavior. If degradation is desired for a specific purpose (e.g., forced degradation study), consider more forcing conditions such as higher temperatures or the addition of an oxidative agent, while being mindful of safety.

Experimental Protocol: Assessing the Stability of this compound

This protocol provides a general framework for determining the stability of this compound in aqueous solutions at different pH values.

1. Materials and Reagents:

  • This compound (of known purity)

  • HPLC-grade acetonitrile and water

  • Buffer solutions (e.g., pH 2, 4, 7, 9, 12) - use buffers with low nucleophilicity where possible.

  • Class A volumetric flasks and pipettes

  • HPLC or GC-MS system with a suitable column (e.g., C18 for HPLC, DB-5ms for GC)

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).

3. Sample Preparation for Stability Study:

  • For each pH to be tested, pipette a small volume of the stock solution into a larger volume of the respective buffer to achieve the desired final concentration (e.g., 10 µg/mL). The final concentration of the organic solvent from the stock solution should be low (e.g., <1%) to minimize its effect on the stability.

  • Prepare triplicate samples for each pH and time point.

  • Prepare a "time zero" (T0) sample by immediately quenching the reaction (e.g., by neutralizing the solution and/or diluting with the mobile phase or a suitable solvent) and analyzing it.

4. Incubation:

  • Incubate the prepared samples at a controlled temperature (e.g., 25 °C or an elevated temperature like 50 °C for accelerated studies).

  • Protect samples from light if photostability is not the focus.

5. Sample Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the respective sample vials.

  • Quench the reaction immediately as described for the T0 sample.

  • Analyze the samples by a validated HPLC or GC-MS method to determine the concentration of the remaining this compound.

6. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the T0 concentration.

  • Plot the natural logarithm of the concentration versus time. If the degradation follows first-order kinetics, the plot will be linear.

  • Determine the degradation rate constant (k) from the slope of the line and the half-life (t½ = 0.693/k).

Data Presentation

While specific quantitative data from literature is unavailable, a researcher performing the above protocol should aim to generate a table similar to the one below to summarize their findings.

Table 1: Expected Stability Profile of this compound

Condition pH Temperature (°C) Expected Half-life (t½) Potential Degradation Products
Acidic250StableNone expected
Neutral750StableMinor hydrolysis products possible over extended periods
Basic925Moderately stable to unstableHydroxylated and/or other substituted pyridines
Basic1225UnstableMultiple hydroxylated and/or other substituted pyridines

Visualizations

Stability_Assessment_Workflow Workflow for Assessing Chemical Stability cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_Stock Prepare Stock Solution Prep_Samples Prepare Samples in Buffers (Acidic, Neutral, Basic) Prep_Stock->Prep_Samples Prep_T0 Prepare and Analyze T0 Samples Prep_Samples->Prep_T0 Incubate Incubate at Controlled Temperature Prep_T0->Incubate Analyze_Timepoints Analyze Samples at Time Points Incubate->Analyze_Timepoints Identify_Degradants Identify Degradation Products (e.g., via MS) Analyze_Timepoints->Identify_Degradants Calc_Conc Calculate % Remaining Analyze_Timepoints->Calc_Conc Assess_Stability Assess Overall Stability Profile Identify_Degradants->Assess_Stability Det_Kinetics Determine Degradation Kinetics and Half-life Calc_Conc->Det_Kinetics Det_Kinetics->Assess_Stability

Caption: Workflow for assessing the stability of a chemical compound.

Logical_Relationship Factors Influencing Stability Compound This compound Condition Reaction Condition Compound->Condition Acidic Acidic (e.g., pH < 4) Condition->Acidic Neutral Neutral (e.g., pH 7) Condition->Neutral Basic Basic (e.g., pH > 8) Condition->Basic Outcome Stability Outcome Acidic->Outcome Neutral->Outcome Basic->Outcome Stable Stable Outcome->Stable Expected for Acidic/Neutral Unstable Unstable (Degradation) Outcome->Unstable Expected for Basic

Caption: Logical relationship of pH to the stability of the compound.

common challenges in the scale-up of trifluoromethylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Trifluoromethylpyridines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of trifluoromethylpyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main industrial-scale synthesis methods for trifluoromethylpyridines and their primary challenges?

A1: The two predominant industrial methods for synthesizing trifluoromethylpyridines are:

  • Halogen Exchange (Halex) Reaction : This method typically involves the fluorination of a trichloromethylpyridine precursor using hydrogen fluoride (HF).[1][2] Key challenges include:

    • Handling of highly corrosive and toxic HF, often at high temperatures and pressures.[1]

    • The reaction can be highly exothermic and difficult to control.[1]

    • Requires specialized equipment to handle the reaction conditions safely.

    • Potential for incomplete conversion, leading to impurities that are difficult to separate.

  • Cyclocondensation : This approach involves constructing the pyridine ring from smaller, trifluoromethyl-containing building blocks.[3][4] Common challenges are:

    • The availability and cost of the trifluoromethyl-containing starting materials.[5]

    • The reaction may require multiple steps, potentially lowering the overall yield.

    • Side reactions can lead to a variety of byproducts, complicating purification.

Q2: What are the common byproducts in trifluoromethylpyridine synthesis and how can they be minimized?

A2: Byproduct formation is a significant challenge, particularly in vapor-phase halogenation reactions.[2][5]

  • Multi-chlorinated pyridines : In reactions involving chlorination, it is common to obtain products with varying degrees of chlorination on the pyridine ring.[2][5] Minimization can be achieved by carefully controlling the molar ratio of chlorine gas to the substrate and optimizing the reaction temperature.[2][5] Unwanted chlorinated byproducts can sometimes be recycled through catalytic hydrogenolysis to the desired starting material.[2][5]

  • Incompletely fluorinated intermediates : In halogen exchange reactions, intermediates such as dichlorofluoromethyl- and chlorodifluoromethyl-pyridines can be present if the reaction does not go to completion. Driving the reaction to completion with optimized conditions (temperature, pressure, reaction time) is key to minimizing these.[1]

Q3: What are the safety considerations when scaling up trifluoromethylpyridine synthesis?

A3: Safety is paramount due to the hazardous materials and demanding reaction conditions involved.

  • Hydrogen Fluoride (HF) : Anhydrous HF is extremely corrosive and toxic.[1][6] All operations must be conducted in a closed system with appropriate materials of construction and extensive safety protocols, including HF detectors and emergency response plans.

  • High Pressure/Temperature : Many synthesis routes require high pressures and temperatures, necessitating the use of certified reactors and blast shields.[1]

  • Exothermic Reactions : Some fluorination reactions are highly exothermic and can lead to runaway reactions if not properly controlled.[1] Robust cooling systems and quench protocols are essential.

Troubleshooting Guides

Amide Coupling Reactions with Amino-Trifluoromethylpyridines

Q: My amide coupling reaction with an amino-trifluoromethylpyridine is slow or failing. What is the likely cause and how can I fix it?

A: The strong electron-withdrawing effect of the trifluoromethyl group deactivates the pyridine ring, reducing the nucleophilicity of the amino group, which is the most common reason for sluggish or failed reactions.[7]

Troubleshooting Steps:

  • Enhance Electrophilicity of the Carboxylic Acid :

    • Use a stronger coupling reagent : Standard reagents like HBTU/HOBt may be insufficient. Consider more potent activators such as HATU or PyBOP.[7]

    • Convert to an acid chloride : Activating the carboxylic acid by converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride will create a much more reactive electrophile.[7]

  • Optimize Reaction Conditions :

    • Increase the temperature : Gently heating the reaction to 40-60 °C can help drive it to completion.[7] However, monitor for any signs of decomposition.

    • Use a stronger, non-nucleophilic base : If you are using a mild base like triethylamine, switching to a stronger, non-nucleophilic base such as DBU or a phosphazene base can be more effective.[7]

Buchwald-Hartwig Amination Reactions

Q: I'm having trouble with a Buchwald-Hartwig reaction to synthesize an amino-trifluoromethylpyridine. What are the critical parameters to check?

A: Buchwald-Hartwig reactions are known to be sensitive, especially with electron-deficient substrates.[7]

Troubleshooting Steps:

  • Catalyst and Ligand Selection : This is the most critical factor. For electron-deficient pyridyl halides, use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. Using a pre-formed palladium catalyst (e.g., G3 or G4 precatalysts) can ensure more reliable initiation of the active Pd(0) species.[7]

  • Base Selection : A strong, non-coordinating base is crucial. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices. Ensure the base is fresh and handled under inert conditions.[7]

  • Solvent Quality : Use anhydrous, degassed solvents. Toluene and dioxane are commonly used. Inadequate degassing can lead to catalyst decomposition.[7]

  • Aryl Halide Reactivity : The reactivity order is I > Br > Cl. If you are using an aryl chloride, the reaction will be more challenging and may require a catalyst system specifically designed for C-Cl activation.[7]

Data Presentation

Table 1: Typical Reaction Conditions for Halogen Exchange Fluorination

ParameterValueReference
Starting Material2,3-dichloro-5-(trichloromethyl)pyridine[1]
Fluorinating AgentAnhydrous HF[1]
Molar Ratio (HF:Substrate)At least 3 molar equivalents[1]
CatalystMetal halide (e.g., FeCl₃, SnCl₄)[1]
Catalyst Loading0.5 to 10 mol %[1]
Temperature150 °C to 250 °C (170-190 °C preferred)[1]
PressureSuperatmospheric (e.g., ~15 psig)[1]

Table 2: Common Building Blocks for Trifluoromethylpyridine Synthesis via Cyclocondensation

Building BlockReference
Ethyl 2,2,2-trifluoroacetate[5]
2,2,2-Trifluoroacetyl chloride[5]
Ethyl 4,4,4-trifluoro-3-oxobutanoate[5]
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one[5]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with 2-Amino-4-(trifluoromethyl)pyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Acid Activation :

    • In an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent), a coupling agent (e.g., HATU, 1.1 equivalents), and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DCM).

    • Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition :

    • Dissolve 2-Amino-4-(trifluoromethyl)pyridine (1.0 equivalent) in a minimal amount of the reaction solvent and add it to the activated acid mixture.[7]

  • Reaction Monitoring :

    • Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS.

    • If the reaction is sluggish, it may be gently heated to 40-50 °C.[7]

  • Work-up :

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[7]

  • Purification :

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

G Troubleshooting Workflow for Failed Amide Coupling start Reaction Failed or Sluggish check_reagents Check Reagent Purity and Stoichiometry start->check_reagents coupling_reagent Is the coupling reagent strong enough? (e.g., HBTU) check_reagents->coupling_reagent convert_acid Convert Carboxylic Acid to Acid Chloride check_reagents->convert_acid use_stronger_coupling Switch to HATU or PyBOP coupling_reagent->use_stronger_coupling No check_conditions Review Reaction Conditions coupling_reagent->check_conditions Yes success Reaction Successful use_stronger_coupling->success convert_acid->success increase_temp Increase Temperature to 40-60 °C check_conditions->increase_temp stronger_base Use a Stronger, Non-nucleophilic Base (e.g., DBU) check_conditions->stronger_base increase_temp->success stronger_base->success

Caption: Troubleshooting workflow for failed amide coupling reactions.

G General Synthetic Strategies for Trifluoromethylpyridines start Desired Trifluoromethylpyridine strategy1 Strategy 1: Halogen Exchange start->strategy1 strategy2 Strategy 2: Cyclocondensation start->strategy2 trichloromethyl Trichloromethylpyridine Precursor strategy1->trichloromethyl building_blocks Trifluoromethyl-containing Building Blocks strategy2->building_blocks hf Fluorination with HF trichloromethyl->hf product1 Trifluoromethylpyridine Product hf->product1 cyclo Cyclocondensation Reaction building_blocks->cyclo product2 Trifluoromethylpyridine Product cyclo->product2

Caption: Overview of major synthetic routes to trifluoromethylpyridines.

References

Navigating Solvent Selection for Reactions with 3-Chloro-2,5,6-trifluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting appropriate solvents in reactions involving 3-Chloro-2,5,6-trifluoropyridine. Due to its polyhalogenated and electron-deficient nature, careful consideration of the solvent system is critical to ensure optimal reaction outcomes, minimize side-product formation, and guarantee experimental safety.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which classes of solvents are generally recommended for nucleophilic aromatic substitution (SNAr) reactions with this compound?

A2: For SNAr reactions, polar aprotic solvents are generally the preferred choice as they can effectively solvate the cationic counter-ion of the nucleophile without significantly solvating the nucleophile itself, thus enhancing its reactivity. Commonly used solvents in this class for reactions on related polyhalogenated pyridines include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Sulfolane [1]

  • Acetonitrile (ACN)

In some cases, ethereal solvents like tetrahydrofuran (THF) or aromatic hydrocarbons such as toluene and xylene may also be suitable, particularly when using strong, uncharged nucleophiles or when precise temperature control is necessary.

Q3: Can protic solvents be used for reactions with this compound?

A3: Protic solvents, such as water and alcohols (e.g., ethanol, isopropanol), can be used under specific circumstances. For instance, reactions with highly reactive nucleophiles like ammonia have been successfully carried out in aqueous solutions.[1] Additionally, mixed solvent systems, such as 50% ethanol-water, have been employed for subsequent reactions of substituted trifluoropyridines, like hydrogenation.[1] However, it is crucial to consider that protic solvents can solvate and deactivate anionic nucleophiles through hydrogen bonding, potentially slowing down the reaction rate. They may also act as competing nucleophiles under certain conditions, leading to undesired side products.

Troubleshooting Guide: Solvent-Related Issues

Problem Potential Cause Recommended Solution
Low or No Reactivity Poor solubility of reactants: The substrate or nucleophile may not be sufficiently soluble in the chosen solvent at the reaction temperature.- Increase the reaction temperature if the reactants and products are stable. - Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO) to improve solubility. - Consider using a co-solvent to enhance solubility.
Solvent deactivation of the nucleophile: Protic solvents can form hydrogen bonds with anionic nucleophiles, reducing their reactivity.- Replace the protic solvent with a polar aprotic solvent. - If a protic solvent is necessary, consider using a stronger base or a phase-transfer catalyst to enhance nucleophilicity.
Formation of Side Products Reaction with a nucleophilic solvent: Protic solvents (water, alcohols) or certain aprotic solvents (like DMF at high temperatures or in the presence of strong bases) can act as nucleophiles.- Use a non-nucleophilic solvent such as THF, toluene, dioxane, or acetonitrile. - If a protic solvent is required, lower the reaction temperature and carefully control the reaction time.
Base-induced decomposition: Strong bases in certain solvents can lead to decomposition of the starting material or product.- Use a milder base (e.g., K₂CO₃, Cs₂CO₃ instead of NaH or alkoxides). - Select a solvent that is less prone to deprotonation or reaction with the base.
Difficult Product Isolation/Purification High-boiling point solvent: Solvents like DMSO, DMF, and NMP can be difficult to remove completely.- Perform an aqueous work-up and extract the product with a lower-boiling organic solvent like ethyl acetate or dichloromethane.[1] - Consider using a lower-boiling solvent if the reaction conditions permit.

Solvent Selection Workflow

To aid in the systematic selection of an appropriate solvent, the following logical workflow can be utilized.

SolventSelectionWorkflow Solvent Selection Workflow for this compound Reactions start Start: Define Reaction Type (e.g., SNAr) nucleophile Identify Nucleophile (Anionic or Neutral?) start->nucleophile conditions Consider Reaction Conditions (Temperature, Base Strength) nucleophile->conditions polar_aprotic Polar Aprotic Solvent? (e.g., DMF, DMSO, ACN) conditions->polar_aprotic Anionic Nucleophile? protic Protic Solvent? (e.g., H₂O, EtOH) conditions->protic Specific Protocol? non_polar Aprotic Non-Polar/Weakly Polar? (e.g., Toluene, THF) conditions->non_polar Neutral Nucleophile? polar_aprotic->non_polar No select_polar_aprotic Select DMF, DMSO, or ACN (Good for anionic nucleophiles) polar_aprotic->select_polar_aprotic Yes protic->non_polar No select_protic Select H₂O or EtOH (Consider for strong, neutral nucleophiles or specific protocols) protic->select_protic Yes select_non_polar Select Toluene or THF (Good for neutral nucleophiles or when side reactions with solvent are a concern) non_polar->select_non_polar Yes troubleshoot Monitor Reaction & Troubleshoot (Low yield, side products?) non_polar->troubleshoot No select_polar_aprotic->troubleshoot select_protic->troubleshoot select_non_polar->troubleshoot

A decision-making flowchart for solvent selection.

Experimental Protocol Example: Amination (Adapted from a related compound)

This protocol is adapted from the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine from a similar tetrafluorinated precursor and illustrates the use of an aqueous medium.[1]

Objective: To replace a fluorine atom on the pyridine ring with an amino group.

Materials:

  • This compound

  • 25% Aqueous ammonia solution

  • Ice bath

  • Reaction vessel with stirring

Procedure:

  • Cool 200 mL of 25% aqueous ammonia solution to 0°C in an ice bath.

  • Slowly add 40 g of this compound to the cooled ammonia solution with continuous stirring. A white solid is expected to precipitate.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to collect the solid product.

  • Thoroughly wash the filter cake with water.

  • Dry the solid to obtain the aminated product.

Disclaimer: This information is intended for use by qualified professionals. All experiments should be conducted with appropriate safety precautions. Users should consult relevant safety data sheets (SDS) before handling any chemicals.

References

preventing unwanted side reactions in nucleophilic substitutions of fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions of fluoropyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What makes fluoropyridines reactive in SNAr reactions?

A1: The high electronegativity of the fluorine atom, combined with the electron-deficient nature of the pyridine ring, makes the positions ortho (2- and 6-) and para (4-) to the nitrogen atom susceptible to nucleophilic attack. This increased reactivity often allows for milder reaction conditions compared to chloro- or bromo-pyridines. In fact, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is 320 times faster than that of 2-chloropyridine.[1]

Q2: What is the general mechanism for the SNAr reaction of fluoropyridines?

A2: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom attached to the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the aromaticity of the pyridine ring is restored by the elimination of the fluoride ion.[1]

Q3: What are the most common side reactions observed during SNAr of fluoropyridines?

A3: The most frequently encountered side reactions include:

  • Hydrodefluorination: Replacement of the fluorine atom with a hydrogen atom.

  • Dimerization: Reaction of the starting material or product with another molecule of itself.

  • Competitive Nucleophilic Attack: In cases of poly-substituted fluoropyridines, the nucleophile may attack at an undesired position.

  • Reaction with Solvent or Base: The nucleophile, starting material, or product may react with the solvent or base, especially under harsh conditions.

Q4: How can I monitor the progress of my reaction to detect side products?

A4: Reaction progress and the formation of side products can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

Troubleshooting Guides

This section provides detailed troubleshooting for the most common side reactions encountered in the nucleophilic substitution of fluoropyridines.

Issue 1: Significant Hydrodefluorination Observed

Hydrodefluorination is the replacement of a fluorine atom with hydrogen, leading to a significant reduction in the yield of the desired product.

Troubleshooting Workflow:

start Hydrodefluorination Observed check_base Is a strong, non-nucleophilic base being used? start->check_base check_water Is the reaction strictly anhydrous? check_base->check_water No solution_base Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). check_base->solution_base Yes check_temp Is the reaction temperature too high? check_water->check_temp Yes solution_water Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). check_water->solution_water No check_nucleophile Is the nucleophile prone to decomposition or acting as a hydrogen source? check_temp->check_nucleophile No solution_temp Lower the reaction temperature and monitor for longer reaction times. check_temp->solution_temp Yes solution_nucleophile Consider using a more stable nucleophile or a protecting group strategy. check_nucleophile->solution_nucleophile Yes

Caption: Troubleshooting decision tree for hydrodefluorination.

Detailed Explanation and Data:

  • Choice of Base: Strong bases like KOtBu can promote hydrodefluorination, especially in the presence of trace amounts of water which can act as a proton source. Weaker inorganic bases are often a better choice.

    BaseRelative Tendency for Hydrodefluorination
    KOtBuHigh
    NaHHigh
    K₂CO₃Low
    Cs₂CO₃Low
    K₃PO₄Low to Moderate
  • Anhydrous Conditions: The presence of water can facilitate hydrodefluorination by providing a proton source. It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reaction Temperature: Elevated temperatures can increase the rate of side reactions, including hydrodefluorination. If this side reaction is observed, lowering the temperature and extending the reaction time should be considered.

Issue 2: Formation of Dimeric Byproducts

Dimerization can occur when a molecule of the starting material or the desired product acts as a nucleophile and reacts with another molecule of the starting material.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents) to ensure the fluoropyridine is consumed by the intended nucleophile rather than reacting with itself.

  • Slow Addition of Reagents: Adding the fluoropyridine slowly to a solution of the nucleophile and base can help to maintain a low concentration of the electrophile, thereby minimizing the rate of dimerization.

  • Lower Reaction Temperature: As with hydrodefluorination, dimerization is often favored at higher temperatures. Reducing the reaction temperature can significantly decrease the formation of dimeric impurities.

  • Solvent Choice: The choice of solvent can influence the solubility of intermediates and the overall reaction rate. In some cases, a more dilute reaction mixture can disfavor bimolecular side reactions like dimerization.

Issue 3: Poor Regioselectivity in Poly-substituted Fluoropyridines

With fluoropyridines containing multiple potential leaving groups, achieving selective substitution at the desired position can be challenging.

Factors Influencing Regioselectivity:

  • Electronic Effects: The pyridine nitrogen strongly activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack. Generally, the para-position is the most reactive, followed by the ortho-positions.

  • Steric Hindrance: Bulky nucleophiles or bulky substituents on the pyridine ring can hinder attack at sterically congested positions, allowing for substitution at less hindered sites.

  • Reaction Conditions: The choice of solvent and base can sometimes influence the regioselectivity of the reaction. For instance, in some cases, polar aprotic solvents like DMF or DMSO favor substitution at the more electronically activated position.

Quantitative Comparison of Regioselectivity in Pentafluoropyridine:

NucleophileReaction ConditionsMajor Product
HydroxybenzaldehydesMildly basicSubstitution at C-4
3-HydroxybenzaldehydeHarsh (reflux)Substitution at C-2 and/or C-6

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile to Minimize Side Reactions

This protocol describes a general method for the reaction of a fluoropyridine with a primary or secondary amine, incorporating measures to reduce common side reactions.

Materials:

  • Fluoropyridine (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), dried

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the dried potassium carbonate.

  • Add the anhydrous DMSO, followed by the amine nucleophile. Stir the mixture for 10-15 minutes at room temperature.

  • Slowly add a solution of the fluoropyridine in a small amount of anhydrous DMSO to the reaction mixture over 30 minutes using a syringe pump.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Protocol 1:

start Start setup Set up dry glassware under N₂ start->setup add_reagents Add K₂CO₃, anhydrous DMSO, and amine setup->add_reagents stir Stir for 15 min at RT add_reagents->stir add_fluoro Slowly add fluoropyridine solution stir->add_fluoro heat Heat to desired temperature and monitor add_fluoro->heat workup Cool, quench with water, and extract heat->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for SNAr with an amine nucleophile.

Protocol 2: Selective Substitution of 4-(chloromethyl)-2-fluoropyridine

This molecule presents a challenge of competing SN2 at the chloromethyl group and SNAr at the 2-fluoro position. The choice of nucleophile and conditions dictates the outcome.

To favor SNAr at the 2-fluoro position:

  • Nucleophile: Use a harder, more basic nucleophile (e.g., sodium methoxide).

  • Conditions: Elevated temperatures.

Procedure for SNAr at the 2-fluoro position:

  • To a solution of sodium methoxide (1.5 eq) in methanol (0.4 M), add 4-(chloromethyl)-2-fluoropyridine (1.0 eq).

  • Heat the reaction mixture to reflux for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

To favor SN2 at the chloromethyl group:

  • Nucleophile: Use a softer, less basic nucleophile (e.g., sodium azide, thiophenol).

  • Conditions: Milder conditions (e.g., room temperature).

Procedure for SN2 at the chloromethyl group with an amine:

  • In a round-bottom flask, dissolve 4-(chloromethyl)-2-fluoropyridine (1.0 eq) in acetonitrile (0.3 M).

  • Add morpholine (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to reflux (approximately 80°C) and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract with an organic solvent.

  • Purify the product by column chromatography.

Data on Reaction Conditions for Various Nucleophiles:

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Yield (%)
1° or 2° AmineMorpholineK₃PO₄tAmyl-OH1103>95
AmideBenzamideK₂CO₃DMSO13012>95
N-HeterocycleIndoleK₂CO₃DMSO13012>95
CyanideKCN-DMSO13012~80

This data is adapted from established protocols for SNAr on 2-fluoropyridine.[1]

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Spectra of 3-Chloro-2,5,6-trifluoropyridine and a Look at Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the NMR Spectral Features of Halogenated Pyridines

In the landscape of pharmaceutical and materials science research, fluorinated pyridines are indispensable building blocks. Their unique electronic properties, metabolic stability, and ability to modulate biological activity make them highly sought after. A precise understanding of their structure and purity, primarily determined through Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount. This guide provides a detailed interpretation of the ¹H and ¹⁹F NMR spectra of 3-Chloro-2,5,6-trifluoropyridine and compares its spectral characteristics with two key alternatives: pentafluoropyridine and 3,5-dichloro-2,4,6-trifluoropyridine.

Performance Comparison: ¹H and ¹⁹F NMR Spectral Data

The following tables summarize the ¹H and ¹⁹F NMR spectral data for this compound and its alternatives. Due to the limited availability of fully assigned experimental data for this compound in publicly accessible literature, the presented data for this compound is based on predictive models and analysis of closely related structures. The data for the alternative compounds are derived from published literature.

Table 1: ¹H NMR Spectral Data

CompoundPosition of ¹HChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
This compoundH-4~7.8-8.2 (estimated)dddJ(H,F) couplings
Pentafluoropyridine-No Proton Signal--
3,5-dichloro-2,4,6-trifluoropyridine-No Proton Signal--

Table 2: ¹⁹F NMR Spectral Data

CompoundPosition of ¹⁹FChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
This compoundF-2(estimated)m-
F-5(estimated)m-
F-6(estimated)m-
PentafluoropyridineF-2, F-6-93.19dm¹J(F,F) = 14.3
F-4-139.42tt¹J(F,F) = 16.6, ¹J(F,F) = 14.0
F-3, F-5-167.40m-
3,5-dichloro-2,4,6-trifluoropyridineF-2, F-6-68.9t³J(F,F) = 22.3
F-4-129.7t³J(F,F) = 22.3

Note: Chemical shifts are referenced to CFCl₃. Data for pentafluoropyridine is from "Fluorine Notes" and for 3,5-dichloro-2,4,6-trifluoropyridine is from "Nuclear Magnetic Resonance Studies of Some Fluorinated Pyridines Oriented in Nematic Phases".

Interpreting the Spectra: A Deeper Dive

The ¹H NMR spectrum of This compound is expected to show a single, complex multiplet in the aromatic region for the proton at the C-4 position. This complexity arises from couplings to the three neighboring fluorine atoms (²J(H,F) and ³J(H,F)). The exact chemical shift and coupling constants are sensitive to the solvent and concentration.

The ¹⁹F NMR spectrum of This compound will be more informative, displaying three distinct multiplets corresponding to the three fluorine atoms. The chemical shifts will be influenced by the positions of the chlorine and other fluorine substituents. The coupling patterns between the fluorine atoms (³J(F,F) and ⁴J(F,F)) will be crucial for unambiguous assignment.

Pentafluoropyridine , lacking any protons, exhibits a clean ¹⁹F NMR spectrum with three distinct signals corresponding to the fluorine atoms at the 2/6, 4, and 3/5 positions, as noted in "Fluorine Notes".[1] The symmetry of the molecule results in the equivalence of the F-2/F-6 and F-3/F-5 positions.

3,5-dichloro-2,4,6-trifluoropyridine also does not have any protons. Its ¹⁹F NMR spectrum is simpler than that of pentafluoropyridine due to the substitution pattern. It shows two triplets of equal integration, corresponding to the F-2/F-6 and F-4 fluorines, with a characteristic ³J(F,F) coupling constant of 22.3 Hz.[2]

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a detailed methodology for the acquisition of ¹H and ¹⁹F NMR spectra of small organic molecules like halogenated pyridines.

1. Sample Preparation

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For ¹H NMR, the solvent should not have signals that overlap with the analyte's signals. Common choices include chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). For ¹⁹F NMR, the choice of solvent is less critical in terms of overlapping signals but can still influence chemical shifts.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹⁹F NMR, similar concentrations are generally used, leveraging the high sensitivity of the ¹⁹F nucleus.

  • Internal Standard: For precise chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is the standard for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, a common reference is trichlorofluoromethane (CFCl₃, δ = 0.00 ppm), though other stable, fluorinated compounds can be used as secondary references.

  • Sample Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the final solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting both ¹H and ¹⁹F frequencies.

  • Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Spectral Width: A typical spectral width for ¹H NMR is -2 to 12 ppm.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons, allowing for accurate integration.

    • Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually averaged to improve the signal-to-noise ratio.

  • ¹⁹F NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectra by removing ¹H-¹⁹F couplings.

    • Spectral Width: The chemical shift range for ¹⁹F is much larger than for ¹H, so a wider spectral width is necessary, typically spanning from -50 to -250 ppm or wider depending on the compound.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 1-5 seconds is generally used.

    • Number of Scans: Due to the high sensitivity of ¹⁹F, fewer scans (e.g., 4 to 32) are often needed compared to ¹H NMR for a similar sample concentration.

3. Data Processing

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard.

  • Integration: The area under each peak is integrated to determine the relative number of nuclei contributing to the signal.

Visualizing Spin-Spin Coupling

The following diagrams, generated using the DOT language, illustrate the spin-spin coupling relationships within the molecules.

3-Chloro-2,5,6-trifluoropyridine_Coupling cluster_pyridine This compound H4 H4 F2 F2 H4->F2 J(H,F) F5 F5 H4->F5 J(H,F) F2->F5 J(F,F) F6 F6 F2->F6 J(F,F) F5->F6 J(F,F) C3 Cl

Spin-spin coupling in this compound.

Pentafluoropyridine_Coupling cluster_pyridine Pentafluoropyridine F2 F2 F3 F3 F2->F3 J(F,F) F4 F4 F2->F4 J(F,F) F5 F5 F2->F5 J(F,F) F3->F4 J(F,F) F4->F5 J(F,F) F6 F6 F5->F6 J(F,F) F6->F2 J(F,F)

Spin-spin coupling in Pentafluoropyridine.

3,5-dichloro-2,4,6-trifluoropyridine_Coupling cluster_pyridine 3,5-dichloro-2,4,6-trifluoropyridine F2 F2 F4 F4 F2->F4 J(F,F) F6 F6 F2->F6 J(F,F) F4->F6 J(F,F) C3 Cl C5 Cl

Spin-spin coupling in 3,5-dichloro-2,4,6-trifluoropyridine.

References

A Comparative Guide to the Reactivity of 3-Chloro-2,5,6-trifluoropyridine and Pentafluoropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-Chloro-2,5,6-trifluoropyridine and pentafluoropyridine, with a focus on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of functionalized heteroaromatic compounds. This document outlines the theoretical basis for their reactivity, presents available experimental data, and provides detailed experimental protocols for key transformations.

Introduction to SNAr on Polyhalogenated Pyridines

Nucleophilic aromatic substitution on electron-deficient pyridine rings is a powerful tool for the introduction of a wide range of functional groups. The presence of multiple halogen substituents, particularly fluorine, significantly activates the pyridine ring towards nucleophilic attack. The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The high electronegativity of fluorine substituents enhances the electrophilicity of the carbon atoms in the pyridine ring, making them susceptible to attack by nucleophiles. In the context of polyfluorinated pyridines, fluoride is an excellent leaving group, a consequence of the rate-determining step typically being the initial nucleophilic attack.

Reactivity Comparison: this compound vs. Pentafluoropyridine

Pentafluoropyridine is a highly reactive substrate for SNAr reactions. The five electron-withdrawing fluorine atoms render the pyridine ring exceptionally electron-deficient. Nucleophilic attack occurs preferentially at the 4-position (para to the nitrogen atom), as the negative charge in the resulting Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom.

This compound is also an activated substrate for SNAr reactions. However, the presence of a chlorine atom at the 3-position in place of a fluorine atom is expected to modulate its reactivity relative to pentafluoropyridine. Fluorine is more electronegative than chlorine, and thus, the overall electron-withdrawing effect of the substituents in pentafluoropyridine is greater. This suggests that pentafluoropyridine is likely to be more reactive towards nucleophiles than this compound . The carbon atoms in the pentafluoropyridine ring are more electrophilic, leading to a lower activation energy for the initial nucleophilic attack.

The regioselectivity of SNAr reactions on this compound is also an important consideration. While the 4-position is activated by the ring nitrogen, the electronic and steric influence of the adjacent chlorine and fluorine atoms will determine the precise site of nucleophilic attack.

Data Presentation

While direct comparative experimental data is limited, the following tables summarize representative SNAr reactions for pentafluoropyridine. Specific experimental data for SNAr reactions of this compound with various nucleophiles is scarce in the available literature, precluding the creation of a similar detailed table for this compound.

Table 1: Nucleophilic Aromatic Substitution Reactions of Pentafluoropyridine

NucleophileReagent/ConditionsProductYield (%)
PhenothiazineK₃PO₄, MeCN10-(Perfluoropyridin-4-yl)phenothiazine92
BenzaldehydeNHC precatalyst, Cs₂CO₃, CH₂Cl₂(Perfluoropyridin-4-yl)(phenyl)methanone92
3-HydroxybenzaldehydeK₂CO₃, DMF4-(3-Formylphenoxy)-2,3,5,6-tetrafluoropyridine~100

Experimental Protocols

The following are general experimental protocols for conducting SNAr reactions with polyfluorinated pyridines. These can be adapted for specific substrates and nucleophiles.

Protocol 1: General Procedure for the Reaction of Pentafluoropyridine with an Amine Nucleophile

Materials:

  • Pentafluoropyridine

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., acetonitrile, DMF, DMSO)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine nucleophile (1.1 - 1.5 equivalents) and the anhydrous solvent.

  • Add the base (2.0 equivalents) to the solution.

  • Add pentafluoropyridine (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Reaction of Pentafluoropyridine with an Oxygen Nucleophile (e.g., Phenol)

Materials:

  • Pentafluoropyridine

  • Phenol derivative

  • Base (e.g., K₂CO₃, NaH)

  • Anhydrous solvent (e.g., DMF, THF)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.1 equivalents), the base (1.2 equivalents), and the anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

  • Add pentafluoropyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

SNAr_Mechanism Reactants Pentafluoropyridine + Nucleophile (Nu⁻) TransitionState1 Transition State 1 Reactants->TransitionState1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) TransitionState1->Meisenheimer Formation of Intermediate TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Elimination of Fluoride Products 4-Substituted-tetrafluoropyridine + F⁻ TransitionState2->Products

Caption: General mechanism of SNAr on pentafluoropyridine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Nucleophile and Base in Anhydrous Solvent B Add Pentafluoropyridine under Inert Atmosphere A->B C Stir at Appropriate Temperature B->C D Monitor Progress (TLC/GC) C->D E Aqueous Workup and Extraction D->E F Drying and Solvent Removal E->F G Column Chromatography F->G H Pure Product G->H

Caption: Typical experimental workflow for an SNAr reaction.

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Halogenated Pyridines: 3-Chloro-2,5,6-trifluoropyridine and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 3-Chloro-2,5,6-trifluoropyridine and a structurally related compound, 3,5-dichloro-2,4,6-trifluoropyridine. Due to the limited availability of experimental mass spectral data for this compound, its fragmentation pathway has been predicted based on established principles of mass spectrometry and by analogy to the observed fragmentation of similar halogenated heterocycles. The mass spectral data for 3,5-dichloro-2,4,6-trifluoropyridine is available through the NIST Mass Spectrometry Data Center.[1][2]

Introduction to Mass Spectrometry of Halogenated Pyridines

Electron ionization mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of organic compounds. In EI-MS, high-energy electrons bombard a molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged ions. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of these ions versus their relative abundance.

For halogenated compounds, the presence of isotopes, particularly for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in characteristic isotopic patterns for the molecular ion and any chlorine- or bromine-containing fragments. These patterns are invaluable for identifying the presence and number of these halogen atoms in a molecule.

The fragmentation of pyridine and its derivatives is influenced by the stable aromatic ring. Common fragmentation pathways include the loss of substituents, elimination of small neutral molecules (such as HCN or halogens), and ring cleavage. The presence of multiple halogen atoms, as in the case of chlorotrifluoropyridines, introduces competitive fragmentation pathways, primarily involving the loss of a halogen radical or a neutral halogen molecule.

Predicted and Observed Fragmentation Patterns

The following tables summarize the predicted fragmentation of this compound and the observed fragmentation of 3,5-dichloro-2,4,6-trifluoropyridine.

This compound (Predicted Data)

The fragmentation of this compound is expected to be initiated by the loss of a chlorine or fluorine radical from the molecular ion. The relative stability of the resulting radical cation will influence the predominant pathway.

m/z (Predicted) Proposed Ion Neutral Loss Proposed Structure
167/169[C₅ClF₃N]⁺˙-Molecular Ion
132[C₅F₃N]⁺˙ClLoss of Chlorine Radical
148[C₅ClF₂N]⁺˙FLoss of Fluorine Radical
105[C₄F₂N]⁺CClRing Fragmentation
86[C₃FN]⁺C₂F₂Ring Fragmentation
3,5-dichloro-2,4,6-trifluoropyridine (Alternative Compound)

The mass spectrum of 3,5-dichloro-2,4,6-trifluoropyridine is characterized by a prominent molecular ion peak with a distinct isotopic pattern due to the two chlorine atoms.[1][2] The fragmentation is dominated by the loss of chlorine and fluorine atoms.

m/z (Observed) Proposed Ion Neutral Loss Proposed Structure
201/203/205[C₅Cl₂F₃N]⁺˙-Molecular Ion
166/168[C₅ClF₃N]⁺ClLoss of Chlorine Radical
182/184[C₅Cl₂F₂N]⁺FLoss of Fluorine Radical
131[C₅F₃N]⁺Cl₂Loss of Dichlorine
147/149[C₄ClF₂N]⁺CFRing Fragmentation

Experimental Protocols

A standard method for the mass spectrometry fragmentation analysis of volatile halogenated compounds like chlorotrifluoropyridines involves gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

1. Sample Preparation:

  • Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

  • Scan Rate: 2 scans/second.

  • Transfer Line Temperature: 280°C.

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to the analyte.

  • Obtain the mass spectrum of the analyte peak by averaging the scans across the peak.

  • Identify the molecular ion and major fragment ions.

  • Analyze the isotopic patterns of chlorine-containing ions to confirm their composition.

Visualizing Fragmentation and Workflows

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways and a general experimental workflow.

G Predicted Fragmentation of this compound M [C₅ClF₃N]⁺˙ m/z = 167/169 F1 [C₅F₃N]⁺˙ m/z = 132 M->F1 - Cl F2 [C₅ClF₂N]⁺˙ m/z = 148 M->F2 - F F3 [C₄F₂N]⁺ m/z = 105 F1->F3 - CCl

Caption: Predicted EI-MS fragmentation of this compound.

G Fragmentation of 3,5-dichloro-2,4,6-trifluoropyridine M [C₅Cl₂F₃N]⁺˙ m/z = 201/203/205 F1 [C₅ClF₃N]⁺ m/z = 166/168 M->F1 - Cl F2 [C₅Cl₂F₂N]⁺ m/z = 182/184 M->F2 - F F3 [C₅F₃N]⁺ m/z = 131 F1->F3 - Cl

Caption: EI-MS fragmentation of 3,5-dichloro-2,4,6-trifluoropyridine.

G GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Analyte Dilution Dilute Solution Sample->Dilution Solvent Volatile Solvent Solvent->Dilution Injection Injection Dilution->Injection GC Gas Chromatography Injection->GC Ionization Electron Ionization (70 eV) GC->Ionization MS Mass Analyzer Ionization->MS Detector Detector MS->Detector TIC Total Ion Chromatogram Detector->TIC Spectrum Mass Spectrum TIC->Spectrum Analysis Fragmentation Analysis Spectrum->Analysis

Caption: General workflow for GC-MS analysis of volatile organic compounds.

References

A Comparative Guide to SNAr Reaction Rates of Polyhalogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic aromatic substitution (SNAr) on polyhalogenated pyridines is critical for the efficient synthesis of complex molecules. The strategic placement of halogen atoms on the pyridine ring dramatically influences reaction rates and regioselectivity. This guide provides a comparative analysis of SNAr reactivity, supported by established mechanistic principles and a representative experimental protocol.

Principles of Reactivity in Polyhalogenated Pyridines

The susceptibility of a polyhalogenated pyridine to nucleophilic attack is governed by the electron-deficient nature of the pyridine ring, which is further enhanced by the inductive effect of multiple halogen substituents. The rate-determining step in an SNAr reaction is typically the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1][2] The stability of this complex is the primary determinant of the reaction rate.

The position of the nitrogen atom within the pyridine ring plays a crucial role in stabilizing the Meisenheimer complex. Nucleophilic attack at the 2- (ortho) and 4- (para) positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom through resonance.[1][2] This stabilization accelerates the reaction. In contrast, attack at the 3- (meta) position does not permit this direct resonance stabilization by the nitrogen, resulting in a higher energy intermediate and a significantly slower reaction rate.[1]

Factors Influencing SNAr Reactivity on Polyhalogenated Pyridines
FactorInfluence on Reaction Rate and Regioselectivity
Position of Leaving Group Reactivity follows the order: 4-position > 2-position >> 3-position, due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[1][2]
Number of Halogen Atoms Increasing the number of electron-withdrawing halogen atoms generally increases the overall reactivity of the ring towards nucleophilic attack.
Nature of Halogen For SNAr reactions, fluoride is an exceptionally good leaving group, often leading to significantly faster reactions than chloride or bromide under similar conditions.[3]
Other Substituents Additional electron-withdrawing groups (e.g., -NO2, -CN) on the ring further activate it for SNAr, while electron-donating groups can decrease reactivity.[4]
Nucleophile The nature of the nucleophile (e.g., amines, alkoxides, thiols) affects the reaction rate. Stronger nucleophiles generally react faster.
Solvent and Conditions Polar aprotic solvents are commonly used to solvate the nucleophile and facilitate the reaction. Temperature and the presence of a base are also critical parameters.

Illustrative Example: 2,3,5,6-Tetrachloropyridine

In 2,3,5,6-tetrachloropyridine, the chlorine atoms are at the 2-, 3-, 5-, and 6-positions. Based on the principles above, nucleophilic attack is strongly favored at the 2- and 6-positions. This is because the pyridine nitrogen can effectively stabilize the resulting Meisenheimer complex through resonance. The 3- and 5-positions are significantly less reactive as they lack this direct stabilization. Therefore, SNAr reactions on 2,3,5,6-tetrachloropyridine are expected to yield predominantly 2-substituted products.

General SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of the nucleophile on the carbon atom bearing the leaving group to form the Meisenheimer complex. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.

Caption: General mechanism of SNAr on a polyhalogenated pyridine.

Representative Experimental Protocol: SNAr of 2-Chloro-5-Nitropyridine with an Amine

This protocol provides a general procedure for a common SNAr transformation, illustrating the practical aspects of carrying out these reactions.[5] The nitro group provides strong activation for the displacement of the chloride.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Primary or secondary amine (e.g., benzylamine, morpholine) (1.0-1.2 equiv)

  • Solvent (e.g., Isopropanol, Ethanol, DMF)

  • Base (e.g., Triethylamine, K2CO3) (if reacting an amine salt)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitropyridine in the chosen solvent (e.g., a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M).

  • Addition of Nucleophile: Add the amine nucleophile to the solution at room temperature with stirring. If the amine is provided as a hydrochloride salt, an equivalent of a base like triethylamine should be added.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a water-miscible solvent was used, it may be removed under reduced pressure. The residue is then dissolved in a water-immiscible organic solvent like ethyl acetate and washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow setup 1. Reaction Setup - Dissolve pyridine in solvent add 2. Add Nucleophile - Amine (1.0-1.2 equiv) - Base (if needed) setup->add react 3. Heat Reaction - e.g., 80 °C, 2-4h add->react monitor 4. Monitor Progress - TLC or LC-MS react->monitor workup 5. Aqueous Workup - Cool, extract with organic solvent monitor->workup Reaction Complete dry 6. Dry & Concentrate - Dry over Na2SO4, evaporate workup->dry purify 7. Purify - Column Chromatography dry->purify product Final Product purify->product

References

A Comparative Guide to the Structural Confirmation of 3-Chloro-2,5,6-trifluoropyridine Derivatives Using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds, particularly pyridine derivatives, represent a cornerstone of innovation. The unique physicochemical properties imparted by fluorine atoms—such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability—make these scaffolds highly desirable. Among these, 3-Chloro-2,5,6-trifluoropyridine serves as a critical building block for a variety of pharmacologically active agents. However, the very complexity that makes these molecules valuable also presents significant challenges to their unambiguous structural characterization. The presence of multiple fluorine atoms, coupled with a chlorine substituent, often leads to complex 1D NMR spectra with overlapping signals and intricate coupling patterns.

This guide provides an in-depth, experimentally supported comparison of various 2D NMR techniques for the definitive structural elucidation of this compound derivatives. We will move beyond a simple recitation of methods to explain the underlying causality for experimental choices, demonstrating how a multi-pronged 2D NMR approach forms a self-validating system for structural confirmation.

The Challenge: Overcoming Spectral Complexity

The primary difficulty in analyzing substituted fluoropyridines lies in the extensive spin-spin coupling networks. We encounter not only proton-proton (H-H) couplings but also significant proton-fluorine (H-F) and fluorine-fluorine (F-F) couplings over one to five bonds. This often renders 1D 1H and 19F NMR spectra crowded and difficult to interpret directly. Two-dimensional NMR spectroscopy provides a powerful solution by spreading correlated signals into a second dimension, resolving ambiguities and revealing the complete connectivity of the molecule.

The Toolkit: A Multi-Technique Approach for Unambiguous Assignment

A robust structural confirmation relies on the synergistic use of several 2D NMR experiments. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment of all proton, carbon, and fluorine resonances. The core set of experiments includes:

  • COSY (Correlation Spectroscopy): Identifies 1H-1H spin-spin coupling networks.[1][2]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (1JCH).[1][2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons over two to three bonds (2,3JCH), crucial for identifying quaternary carbons and connecting molecular fragments.[1][2][3]

  • 19F-1H HETCOR (Heteronuclear Correlation): Maps correlations between fluorine and proton nuclei, essential for assigning protons coupled to fluorine.[4][5][6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between nuclei that are close in proximity, providing insights into the 3D structure and conformation.[7][8][9]

The strategic application of these experiments forms a logical workflow for solving the structures of complex fluoropyridines.

G cluster_1d 1D NMR cluster_2d 2D NMR Correlation cluster_3d 3D Structure H1_NMR 1H NMR COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies proton spin systems C13_NMR 13C NMR F19_NMR 19F NMR HETCOR 19F-1H HETCOR (F-H Connectivity) F19_NMR->HETCOR Links F and H nuclei HSQC HSQC (Direct C-H) COSY->HSQC Assigns protonated carbons HMBC HMBC (Long-Range C-H) HSQC->HMBC Defines long-range connectivity & quaternary C's NOESY NOESY/HOESY (Through-Space Proximity) HMBC->NOESY Confirms assignments, probes conformation HETCOR->HMBC

Caption: Workflow for 2D NMR-based structural elucidation.

Experimental Data and Comparative Analysis

Let's consider a hypothetical derivative, 3-Chloro-2,5,6-trifluoro-4-(methylamino)pyridine . Our goal is to unambiguously assign all 1H, 13C, and 19F signals.

Table 1: Hypothetical 1D and 2D NMR Data for 3-Chloro-2,5,6-trifluoro-4-(methylamino)pyridine

Atom1H δ (ppm)13C δ (ppm)19F δ (ppm)COSY Correlations (1H)HSQC Correlation (13C)HMBC Correlations (13C)19F-1H HETCORNOESY Correlations
H4 4.50 (br s, 1H)--CH3-C3, C4, C5, CH3-CH3
CH3 3.10 (d, 3H)35.0-NH35.0C4F5NH
F2 ---75.0----F6
F5 ---140.0---CH3F6, CH3
F6 ---90.0----F2, F5
C2 -145.0 (ddd)------
C3 -115.0 (dt)------
C4 -150.0 (dt)---CH3--
C5 -148.0 (ddd)------
C6 -142.0 (ddd)------
Causality Behind Experimental Choices and Interpretation
  • Initial Assessment (1D NMR): The 1D 1H NMR shows a broad singlet for the NH proton and a doublet for the methyl group. The doublet nature of the methyl protons immediately suggests coupling to a nearby nucleus, likely the NH proton or a fluorine atom. The 19F NMR would show three distinct signals, all likely complex multiplets due to F-F and F-H couplings.

  • Mapping Proton Connectivity (COSY): A COSY experiment is the first logical step to establish proton-proton couplings.[1] In our example, a cross-peak between the NH proton (4.50 ppm) and the methyl protons (3.10 ppm) would confirm their through-bond connectivity.

  • Linking Protons to Carbons (HSQC): The HSQC experiment is the most reliable method for identifying protonated carbons.[1][2] It would show a clear correlation between the methyl proton signal at 3.10 ppm and the methyl carbon signal at 35.0 ppm. This provides a solid anchor point for further analysis.

  • Building the Carbon Skeleton (HMBC): The HMBC experiment is arguably the most powerful tool for piecing together the molecular framework, especially for assigning non-protonated (quaternary) carbons.[1][2]

    • Self-Validation: By observing a correlation from the well-defined methyl protons (3.10 ppm) to the carbon at 150.0 ppm, we can assign this as C4. This is a critical link.

    • Extended Connectivity: The NH proton (4.50 ppm) would show correlations to C3, C4, and C5, helping to place these carbons adjacent to the amino group. This network of correlations provides a self-validating system for the assignment of the pyridine ring carbons.[10]

  • Integrating Fluorine Information (19F-1H HETCOR): Given the fluorinated nature of the molecule, a 19F-1H HETCOR is essential.[4][11] This experiment directly correlates fluorine and proton nuclei that are coupled. A cross-peak between the fluorine at -140.0 ppm and the methyl protons at 3.10 ppm would be expected due to a four-bond coupling (4JFH). This allows us to definitively assign the -140.0 ppm signal to F5. The lack of correlation to other fluorines helps in their differential assignment.

  • Confirming Spatial Proximity (NOESY/HOESY): While through-bond correlations build the primary structure, NOESY confirms the 3D arrangement.[9] A 1H-19F Heteronuclear NOE (HOESY) is particularly insightful for these molecules.[7][8][12]

    • A NOESY cross-peak between the methyl protons and the fluorine at position 5 (-140.0 ppm) would confirm their spatial proximity, supporting the HMBC and HETCOR assignments.

    • Correlations between adjacent fluorine atoms (e.g., F5 to F6, F6 to F2) would further solidify the assignment of the fluorine resonances.

Caption: Key 2D NMR correlations for structural assignment.

Detailed Experimental Protocols

Sample Preparation

Prepare a solution of the this compound derivative in a deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of 10-20 mg in 0.6 mL. Ensure the sample is fully dissolved and free of particulate matter.

General Spectrometer Setup

For all experiments, use a high-field NMR spectrometer (≥400 MHz) equipped with a gradient probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

Protocol 1: 2D 1H-1H COSY

  • Pulse Sequence: Use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).

  • Spectral Width: Set the spectral width in both dimensions to cover the entire proton chemical shift range (e.g., 0-10 ppm).

  • Acquisition: Acquire 1024 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1). Use 2-4 scans per increment.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

Protocol 2: 2D 1H-13C HSQC

  • Pulse Sequence: Use a standard gradient-enhanced, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2).

  • Spectral Width: Set the 1H spectral width as in the COSY experiment. Set the 13C spectral width to cover the expected carbon range (e.g., 0-160 ppm).

  • Parameters: Optimize the experiment for a one-bond coupling constant (1JCH) of ~145 Hz.

  • Acquisition: Acquire 1024 data points in F2 and 256 increments in F1. The number of scans will depend on concentration but typically ranges from 2 to 8.

  • Processing: Apply a squared sine-bell window function in F2 and a sine-bell function in F1.

Protocol 3: 2D 1H-13C HMBC

  • Pulse Sequence: Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Spectral Width: Use the same spectral widths as for the HSQC experiment.

  • Parameters: Crucially, set the long-range coupling constant for magnetization transfer to a value optimized for 2-3 bond couplings, typically around 8 Hz.[1]

  • Acquisition: Acquire 2048 data points in F2 and 512 increments in F1. Use 8-16 scans per increment, as HMBC is less sensitive than HSQC.

  • Processing: Apply a sine-bell window function in both dimensions.

Conclusion

The structural confirmation of complex molecules like this compound derivatives is not achievable through a single NMR experiment. A systematic and logical application of a suite of 2D NMR techniques provides a self-validating workflow that ensures an unambiguous and definitive structural assignment. By combining the through-bond connectivity information from COSY, HSQC, and HMBC with the through-space proximity data from NOESY and specific heteronuclear correlations from 19F-1H HETCOR, researchers can overcome the challenges posed by spectral complexity. This robust, multi-faceted approach is indispensable for professionals in drug development, ensuring the foundational accuracy of molecular structure required for subsequent research and regulatory submission.

References

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling with 3-Chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. The functionalization of electron-deficient heteroaromatic compounds like 3-Chloro-2,5,6-trifluoropyridine is of significant interest in the development of novel pharmaceuticals and agrochemicals. However, the inherent low reactivity of the C-Cl bond, coupled with the electronic properties of the polyhalogenated pyridine ring, presents a formidable challenge. The selection of an appropriate catalyst system is therefore critical to achieving high yields and reaction efficiency.

While direct comparative studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally and electronically similar substrates, such as 3,5-Dichloro-2,4,6-trifluoropyridine. This guide provides a comparative overview of catalyst systems based on available experimental data for these analogous compounds, offering a strong starting point for reaction optimization.

Catalyst Performance in Suzuki-Miyaura Coupling of Polyhalogenated Pyridines

The success of the Suzuki-Miyaura coupling for chloro-heteroaromatic compounds is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. For challenging substrates like polyhalogenated pyridines, highly active catalyst systems are generally required.[1] Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), are often employed to facilitate the difficult oxidative addition of the palladium(0) catalyst to the C-Cl bond.[1]

The following table summarizes the performance of various catalyst systems in the Suzuki-Miyaura coupling of 3,5-Dichloro-2,4,6-trifluoropyridine with different arylboronic acids, providing a valuable proxy for the reactivity of this compound.

Table 1: Comparative Performance of Catalysts for the Suzuki-Miyaura Coupling of 3,5-Dichloro-2,4,6-trifluoropyridine with Arylboronic Acids

Arylboronic Acid PartnerPalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃1,4-Dioxane/H₂O1001285[2]
4-Methylphenylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃1,4-Dioxane/H₂O1001288[2]
4-Methoxyphenylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃1,4-Dioxane/H₂O1001290[2]
4-Fluorophenylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃1,4-Dioxane/H₂O1001282[2]
4-Chlorophenylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃1,4-Dioxane/H₂O1001280[2]
4-Nitrophenylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃1,4-Dioxane/H₂O1001275[2]
2-Methylphenylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃1,4-Dioxane/H₂O1001278[2]
2-Thienylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃1,4-Dioxane/H₂O1001270[2]

Note: The data presented is for the mono-coupling at the 5-position of 3,5-Dichloro-2,4,6-trifluoropyridine.

Key Insights from Comparative Data

From the available data on the analogous 3,5-Dichloro-2,4,6-trifluoropyridine, the catalyst system of Pd(PPh₃)₄ with Na₂CO₃ in a 1,4-Dioxane/H₂O solvent system provides good to excellent yields for a variety of arylboronic acids.[2] This suggests that even for highly electron-deficient and sterically hindered substrates, traditional phosphine ligands can be effective, likely due to the activating effect of the multiple fluorine substituents on the pyridine ring.

For the even more challenging C-Cl bond activation in less fluorinated chloropyridines, more advanced catalyst systems are often necessary. For instance, the use of bulky and electron-rich ligands like XPhos with a palladium precatalyst such as PdCl₂(XPhos)₂ has proven effective for a range of aryl chlorides and sulfonates, indicating its potential applicability for this compound, especially if standard conditions prove suboptimal.[3][4]

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a polyhalogenated pyridine, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling of 3,5-Dichloro-2,4,6-trifluoropyridine

Materials:

  • 3,5-Dichloro-2,4,6-trifluoropyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add 3,5-Dichloro-2,4,6-trifluoropyridine, the arylboronic acid, Na₂CO₃, and Pd(PPh₃)₄.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[2]

Diagrams and Workflows

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent System (e.g., 1,4-Dioxane/H2O) Inert_Atmosphere->Solvent_Addition Heating Heat Reaction Mixture (e.g., 100 °C) with Stirring Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction with Organic Solvent) Monitoring->Workup Purification Purify Product (Column Chromatography) Workup->Purification End End Purification->End

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

References

Assessing Regioselectivity of Nucleophilic Attack on the 3-Chloro-2,5,6-trifluoropyridine Ring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the regioselectivity of nucleophilic attack on the 3-Chloro-2,5,6-trifluoropyridine ring. Understanding the positional reactivity of this versatile building block is crucial for the efficient synthesis of novel chemical entities in pharmaceutical and agrochemical research. This document summarizes available experimental data, provides detailed experimental protocols, and visualizes key concepts to aid in experimental design and interpretation.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. The pyridine ring, being electron-deficient, is particularly susceptible to nucleophilic attack, a characteristic that is further enhanced by the presence of strongly electron-withdrawing halogen substituents. In the case of this compound, the interplay between the ring nitrogen and the multiple halogen atoms leads to distinct regiochemical outcomes that are dependent on the nature of the nucleophile and the reaction conditions.

The reactivity of halopyridines towards nucleophilic substitution is generally governed by the activation of positions ortho (2- and 6-) and para (4-) to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom facilitates the stabilization of the negatively charged Meisenheimer intermediate formed upon nucleophilic attack at these positions. Consequently, halogens at the 3- and 5-positions are significantly less reactive.

Comparative Analysis of Nucleophilic Attack

While specific quantitative data for a wide range of nucleophiles on this compound is limited in publicly available literature, valuable insights can be drawn from studies on closely related polyhalogenated pyridines. The following table summarizes the expected and observed regioselectivity based on available data and established principles of SNAr on pyridines.

Nucleophile TypeNucleophile ExampleExpected Major Product(s)Experimental Observations (on related substrates) & Remarks
Nitrogen Ammonia (NH₃)Substitution at C-6 (ortho to N) and/or C-4 (if present) is favored.In the reaction of 3-Chloro-2,4,5,6-tetrafluoropyridine with aqueous ammonia, substitution occurs exclusively at the 4-position (para to N), displacing the fluorine atom to yield 4-amino-3-chloro-2,5,6-trifluoropyridine in 91% yield.[1] This strongly suggests that the fluorine atoms at the positions activated by the nitrogen are more labile than the chlorine at the 3-position.
Oxygen Sodium Methoxide (NaOMe)Substitution at C-6 and/or C-2 is expected.In reactions of 2,6-dichloropyridines with sodium methoxide, substitution at the 2-position (ortho to N) is observed.[2] For perfluoro-(4-phenylpyridine), reaction with sodium methoxide leads to substitution at the 2-position of the pyridine ring.[3]
Sulfur Sodium Thiophenoxide (NaSPh)Substitution at C-6 and/or C-2 is anticipated.Sulfur nucleophiles are generally soft and highly polarizable, which can influence regioselectivity. While specific data on this compound is scarce, studies on other activated chloroarenes show efficient displacement by thiophenoxides.

Key Takeaway: The existing evidence strongly indicates that nucleophilic attack on the this compound ring will preferentially occur at the fluorine-substituted positions activated by the ring nitrogen (C-2 and C-6), with the chlorine atom at the 3-position being significantly less reactive. The para-position (C-4), if unsubstituted with a better leaving group, is the most activated site.

Reaction Mechanisms and Pathways

The nucleophilic aromatic substitution on this compound proceeds via the well-established SNAr mechanism. This two-step process involves the initial attack of the nucleophile on an electron-deficient carbon atom of the pyridine ring, followed by the departure of a leaving group.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Reactant This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Meisenheimer Addition (Slow) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Pyridine Meisenheimer->Product Elimination (Fast) LeavingGroup Leaving Group (F⁻ or Cl⁻) Meisenheimer->LeavingGroup

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

The regioselectivity of the attack is determined by the relative stability of the resulting Meisenheimer complex. Attack at the ortho (C-2, C-6) and para (C-4) positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, thereby stabilizing the intermediate.

Regioselectivity cluster_paths Possible Attack Positions cluster_outcomes Stability of Intermediate Start This compound C2 Attack at C-2 (ortho) Start->C2 C6 Attack at C-6 (ortho) Start->C6 C5 Attack at C-5 (meta) Start->C5 C3 Attack at C-3 (meta) Start->C3 Stabilized Stabilized Meisenheimer Complex (Charge delocalized to Nitrogen) C2->Stabilized C6->Stabilized Destabilized Less Stabilized Meisenheimer Complex C5->Destabilized C3->Destabilized

Caption: Logical relationship of nucleophilic attack and intermediate stability.

Experimental Protocols

The following is a general protocol for conducting a nucleophilic aromatic substitution reaction on a polyhalogenated pyridine, which can be adapted for this compound.

General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile:

Materials:

  • This compound

  • Amine nucleophile (e.g., ammonia, primary or secondary amine)

  • Solvent (e.g., Dioxane, DMF, DMSO, or aqueous solution)

  • Base (if the nucleophile is used as its salt, e.g., K₂CO₃, Et₃N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or sealed tube

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • To a solution of this compound in the chosen solvent, add the amine nucleophile. If the amine is a gas like ammonia, it can be bubbled through the solution or used as an aqueous solution.

  • If necessary, add a base to neutralize any acid formed during the reaction.

  • The reaction mixture is then stirred at a specified temperature (ranging from room temperature to elevated temperatures) for a period of time, monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then subjected to an aqueous workup. Typically, this involves partitioning between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure substituted pyridine product.

Example: Synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine from 3-Chloro-2,4,5,6-tetrafluoropyridine[1]:

To 200 mL of 25% aqueous ammonia, cooled to 0°C, 40 g of 3-Chloro-2,4,5,6-tetrafluoropyridine was added slowly. A white solid precipitated during the addition. After the addition was complete, the reaction mixture was heated to 60°C and maintained at this temperature for 2.5 hours. The mixture was then cooled to room temperature and filtered. The collected solid was washed thoroughly with water and dried to give 35.8 g (91% yield) of 4-amino-3-chloro-2,5,6-trifluoropyridine as a white solid with an HPLC purity of 99%.

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Nucleophile - Solvent - (Optional) Base Start->Setup Reaction Reaction: - Stirring at controlled temperature - Monitor progress (TLC, GC/MS) Setup->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Remove solvent - Column chromatography or recrystallization Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for SNAr on this compound.

Conclusion

The regioselectivity of nucleophilic attack on the this compound ring is primarily dictated by the activating effect of the pyridine nitrogen. Nucleophiles will preferentially attack the C-2 and C-6 positions, leading to the displacement of a fluorine atom. The chlorine atom at the C-3 position is significantly less susceptible to nucleophilic substitution under typical SNAr conditions. For researchers aiming to functionalize this pyridine core, targeting the ortho positions to the nitrogen will likely be the most successful strategy. Further experimental studies with a broader range of nucleophiles are warranted to provide a more detailed quantitative comparison of the reactivity at each position.

References

efficiency comparison of different synthetic routes to 3-Chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Chloro-2,5,6-trifluoropyridine is a key building block in the synthesis of various agrochemicals and pharmaceuticals. The efficiency of its synthesis can significantly impact the overall cost and timeline of a drug development program. This guide provides a comparative analysis of different synthetic routes to this valuable compound, supported by available experimental data.

At a Glance: Comparison of Synthetic Strategies

Two primary strategies for the synthesis of this compound have been identified in the literature: a multi-step route involving fluorination and subsequent selective reduction, and a more direct approach via chlorination of a trifluoropyridine precursor. While detailed comparative data is scarce, this guide outlines the available information to aid researchers in selecting an appropriate synthetic approach.

Route 1: Multi-Step Synthesis via Halogen Exchange and Reduction

This route commences with a more heavily halogenated pyridine derivative and proceeds through a fluorination step followed by a selective reduction.

Step 1: Synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine

The initial step involves the synthesis of the intermediate, 3-Chloro-2,4,5,6-tetrafluoropyridine, from 3,5-dichloro-2,4,6-trifluoropyridine. This reaction is a halogen exchange fluorination.

Step 2: Selective Reduction to this compound

Route 2: Direct Chlorination of 2,5,6-Trifluoropyridine

A more direct approach involves the chlorination of 2,5,6-trifluoropyridine. This method is attractive due to its atom economy and potentially shorter reaction sequence. However, a significant challenge lies in achieving regioselectivity, as the pyridine ring has multiple positions available for chlorination.

Common chlorinating agents for such transformations include N-chlorosuccinimide (NCS). The success of this reaction would depend on the directing effects of the fluorine substituents and the reaction conditions employed. Detailed experimental procedures and efficiency data for this specific transformation are not well-documented in the available literature, making a direct comparison with Route 1 challenging.

Data Summary

The following table summarizes the quantitative data available for the well-documented step of Route 1.

RouteStepStarting MaterialReagents & SolventsTemperature (°C)Time (h)Yield (%)
113,5-dichloro-2,4,6-trifluoropyridineAnhydrous Potassium Fluoride, Sulfolane1802.572[1]

Data for the second step of Route 1 and for Route 2 are not sufficiently available in the public domain to be included in this comparative table.

Experimental Protocols

Route 1, Step 1: Synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine [1]

A mixture of 70g of 3,5-dichloro-2,4,6-trifluoropyridine, 22g of anhydrous potassium fluoride, and 150mL of sulfolane is stirred and heated to 180°C for 2.5 hours. The reaction progress is monitored to ensure the complete conversion of the starting material. Upon completion, the reaction mixture is cooled to room temperature and then poured into 1L of ice water. The product is extracted with dichloromethane. The organic phase is washed sequentially with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation to yield 3-Chloro-2,4,5,6-tetrafluoropyridine as a colorless liquid.

Synthetic Route Visualization

The logical flow of the two potential synthetic routes is depicted in the diagram below.

G cluster_0 Route 1: Multi-Step Synthesis cluster_1 Route 2: Direct Chlorination A 3,5-dichloro-2,4,6-trifluoropyridine B 3-Chloro-2,4,5,6-tetrafluoropyridine A->B  Halogen Exchange (KF, Sulfolane, 180°C) Yield: 72% C This compound B->C  Selective Reduction (Hydrodefluorination) (Data Not Available) D 2,5,6-trifluoropyridine E This compound D->E  Direct Chlorination (e.g., NCS) (Data Not Available)

Caption: Comparison of two synthetic pathways to this compound.

Conclusion

Based on the currently available literature, the multi-step synthesis starting from 3,5-dichloro-2,4,6-trifluoropyridine (Route 1) is the most concretely documented approach, with a detailed protocol and a good yield for the initial fluorination step. However, the critical second step of selective reduction lacks specific experimental data, which is a significant knowledge gap. The direct chlorination of 2,5,6-trifluoropyridine (Route 2) presents a potentially more efficient alternative, but it requires further research and development to establish a reliable and selective protocol. For researchers and drug development professionals, the choice of synthetic route will depend on the availability of starting materials, the capability to perform high-temperature fluorination reactions, and the willingness to undertake process development for the less-defined steps. Further investigation into the selective hydrodefluorination of 3-Chloro-2,4,5,6-tetrafluoropyridine would be a valuable contribution to the field.

References

A Comparative Guide to the Spectroscopic Properties of 3-Chloro-2,5,6-trifluoropyridine: Theoretical Estimations vs. Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretical and experimental spectroscopic values for the chemical compound 3-Chloro-2,5,6-trifluoropyridine (CAS: 2879-42-7). Due to a lack of readily available experimental data in public databases, this document focuses on providing theoretical estimations based on the analysis of similar fluorinated pyridine derivatives and outlines the necessary experimental protocols to obtain empirical values. This guide serves as a foundational resource for researchers working with this compound, enabling them to predict spectral behavior and providing a framework for empirical validation.

Data Presentation: A Comparative Summary

The following tables summarize the estimated theoretical spectroscopic values for this compound alongside placeholders for experimental data. These estimations are derived from the known spectral properties of related fluorinated and chlorinated pyridines.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusTheoretical (Estimated) Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H7.5 - 8.5Data not available
¹³C110 - 160Data not available
¹⁹F-170 to -70Data not available

Table 2: Infrared (IR) Spectroscopy

Vibrational ModeTheoretical (Estimated) Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
C-H stretch3050 - 3150Data not available
C-N stretch1550 - 1650Data not available
C-F stretch1100 - 1300Data not available
C-Cl stretch600 - 800Data not available

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy

TransitionTheoretical (Estimated) λmax (nm)Experimental λmax (nm)
π → π200 - 280Data not available
n → π250 - 350Data not available

Experimental Protocols

To obtain the experimental data for this compound, the following standard methodologies are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using standard parameters.

    • ¹³C NMR: Acquire the carbon spectrum using proton decoupling.

    • ¹⁹F NMR: Acquire the fluorine spectrum.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat by placing a drop of the liquid between two KBr or NaCl plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the empty sample holder.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.

  • Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm.

  • Data Processing: Use the pure solvent as a blank to obtain the absorbance spectrum of the compound. The wavelength of maximum absorbance (λmax) should be identified.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing theoretical and experimental spectroscopic data for this compound.

G cluster_theoretical Theoretical Analysis cluster_experimental Experimental Validation cluster_comparison Comparative Analysis Theoretical_Estimation Estimate Spectroscopic Values (NMR, IR, UV-Vis) Based on Analogous Compounds Data_Comparison Compare Theoretical Predictions with Experimental Data Theoretical_Estimation->Data_Comparison Predicted Data Computational_Modeling Perform Quantum Chemical Calculations (e.g., DFT) Computational_Modeling->Data_Comparison Calculated Data Sample_Preparation Prepare Sample of This compound NMR_Spectroscopy Acquire NMR Spectra (¹H, ¹³C, ¹⁹F) Sample_Preparation->NMR_Spectroscopy IR_Spectroscopy Acquire IR Spectrum Sample_Preparation->IR_Spectroscopy UV_Vis_Spectroscopy Acquire UV-Vis Spectrum Sample_Preparation->UV_Vis_Spectroscopy NMR_Spectroscopy->Data_Comparison Experimental Data IR_Spectroscopy->Data_Comparison Experimental Data UV_Vis_Spectroscopy->Data_Comparison Experimental Data Structural_Confirmation Confirm Molecular Structure Data_Comparison->Structural_Confirmation

Caption: Workflow for Spectroscopic Analysis.

Safety Operating Guide

Proper Disposal of 3-Chloro-2,5,6-trifluoropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds like 3-Chloro-2,5,6-trifluoropyridine are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.

Immediate Safety and Handling

Due to its chemical structure as a chlorinated and fluorinated pyridine derivative, this compound must be handled as a hazardous substance.[1] It is harmful if swallowed, comes into contact with skin, or is inhaled, and can cause severe skin burns and eye damage.[1]

Personal Protective Equipment (PPE): Before handling the compound, ensure all personnel are equipped with the appropriate PPE. This includes:

  • Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are essential to prevent skin contact.[2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect the eyes from splashes.[2]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid the inhalation of vapors.[2]

Spill Management

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

  • Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2][3] The absorbed material should then be placed in a designated, sealed container for hazardous waste.[3]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[2]

Waste Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste in compliance with all local, state, and federal regulations.[4]

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2]

  • This compound falls into the category of halogenated organic compounds.[1]

  • It is crucial to segregate this waste from incompatible materials, such as strong oxidizing agents and acids, to prevent dangerous chemical reactions.[2][3]

Step 2: Waste Collection and Labeling

  • Collect all this compound waste in a designated, chemically compatible, and leak-proof container with a secure cap.[2][3]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[5]

  • For mixtures, list all constituents and their approximate percentages.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[2]

  • The storage area should be away from direct sunlight, heat, and ignition sources.[3]

Step 4: Final Disposal

  • Once the waste container is full, arrange for its collection by a licensed hazardous waste disposal company.

  • The primary recommended disposal method for pyridine and its halogenated derivatives is incineration.[3][4] This process should be carried out in a permitted hazardous waste incinerator.

Quantitative Data for Disposal

High-temperature incineration is crucial for the complete destruction of halogenated organic compounds. The following table summarizes the recommended incineration parameters.

ParameterRecommended ValuePurpose
Incineration Temperature 1800 to 2200°F (982 to 1204°C)To ensure the complete destruction of the halogenated compound with a removal efficiency greater than 99.9%.[6]
Higher Temperature for High Halogen Content At least 1100°C (2012°F)Required if the waste contains more than 1% of halogenated organic substances, expressed as chlorine.[4]
Residence Time 2.0 secondsThe duration the waste is exposed to the high temperature to ensure complete combustion.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) A->C D Waste Generation B->D C->D E Segregate from Incompatible Materials D->E F Collect in Labeled, Sealed Hazardous Waste Container E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Professional Hazardous Waste Disposal G->H I End: Proper Disposal via High-Temperature Incineration H->I

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2,5,6-trifluoropyridine
Reactant of Route 2
3-Chloro-2,5,6-trifluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.